molecular formula C16H10N2O2 B1684374 Indirubin (Standard) CAS No. 479-41-4

Indirubin (Standard)

Número de catálogo: B1684374
Número CAS: 479-41-4
Peso molecular: 262.26 g/mol
Clave InChI: JNLNPCNGMHKCKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Indirubin has been reported in Calanthe discolor, Couroupita guianensis, and Isatis tinctoria with data available.
INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
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InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
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InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
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Record name Isoindirubin
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Record name Indirubin
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Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Record name ISOINDIRUBIN
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Record name INDIRUBIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Indirubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its therapeutic potential, particularly in the treatment of chronic myelogenous leukemia and other proliferative diseases.[1][2] Its multifaceted mechanism of action, centered on the inhibition of key regulatory proteins, positions it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action of indirubin and its derivatives, focusing on its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Multi-Target Kinase Inhibition and Receptor Modulation

Indirubin and its analogs exert their biological effects through the direct inhibition of several key protein kinases and the modulation of a critical transcription factor. This multi-targeted approach disrupts fundamental cellular processes such as cell cycle progression, proliferation, and inflammatory responses. The primary molecular targets identified to date are:

  • Cyclin-Dependent Kinases (CDKs): Indirubin is a potent inhibitor of CDKs, key enzymes that regulate the cell cycle.[1][3] By binding to the ATP-binding pocket of CDKs, indirubin prevents the phosphorylation of substrates necessary for cell cycle transitions, leading to cell cycle arrest, predominantly in the G1/G0 and G2/M phases.[1][2][3]

  • Glycogen Synthase Kinase-3β (GSK-3β): Indirubin and its derivatives are powerful inhibitors of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] Inhibition of GSK-3β by indirubins can influence pathways implicated in neurodegenerative diseases and cancer.[5][6]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: Indirubin derivatives have been shown to potently block the constitutive activation of STAT3, a transcription factor that plays a crucial role in tumor cell survival and proliferation.[7][8] This inhibition is often indirect, occurring through the suppression of upstream kinases such as Src.[7][9]

  • Aryl Hydrocarbon Receptor (AhR): Indirubin is a potent ligand and activator of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation.[10][11] Activation of AhR by indirubin can lead to cytostatic effects.[11]

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The inhibitory activity of indirubin and its various synthetic derivatives has been quantified against their primary molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from various studies, providing a comparative overview of their potency.

CompoundTarget KinaseIC50 Value
IndirubinCDK19 µM[4]
IndirubinCDK55.5 µM[4]
IndirubinGSK-3β600 nM[4]
Indirubin-3'-monoximeCDK1/cyclin B>10 µM[3]
Indirubin-3'-monoximeCDK2/cyclin A0.44 µM[3]
Indirubin-3'-monoximeCDK2/cyclin E0.18 µM[9]
Indirubin-3'-monoximeCDK5/p250.19 µM
Indirubin-3'-monoximeGSK-3β0.075 µM
6-Bromoindirubin-3'-oxime (6BIO)GSK-3β0.005 µM[7]
E804c-Src0.43 µM[7][10]
E804CDK1/cyclin B1.65 µM[9]
E804CDK2/cyclin A0.54 µM[9]
E804CDK2/cyclin E0.21 µM[9]

Table 1: Kinase Inhibitory Activity of Indirubin and Derivatives. This table presents the IC50 values, representing the concentration of the compound required to inhibit 50% of the target kinase activity.

CompoundReceptorEC50 ValueAssay System
IndirubinAryl Hydrocarbon Receptor (AhR)0.2 nM[1]Yeast Reporter System
IndirubinAryl Hydrocarbon Receptor (AhR)100 nMHuman Hepatoma Cells (24h treatment)[1]

Table 2: Aryl Hydrocarbon Receptor Activation by Indirubin. This table shows the EC50 values, representing the concentration of indirubin required to elicit a half-maximal response in AhR activation.

Signaling Pathways Modulated by Indirubin

The therapeutic effects of indirubin are a consequence of its ability to interfere with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by indirubin.

Indirubin inhibits CDKs, leading to cell cycle arrest.

GSK3B_Signaling Indirubin Indirubin GSK3B GSK-3β Indirubin->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Beta_Catenin->Gene_Expression translocates to nucleus and activates

Indirubin inhibits GSK-3β, affecting β-catenin signaling.

STAT3_Signaling Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK activates Src Src JAK->Src activates STAT3 STAT3 Src->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Target_Genes Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->Target_Genes activates Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Indirubin_Derivatives Indirubin Derivatives (e.g., E804) Indirubin_Derivatives->Src inhibits

Indirubin derivatives inhibit the STAT3 signaling pathway.

AhR_Signaling Indirubin Indirubin AhR_complex AhR-Hsp90 Complex Indirubin->AhR_complex binds to AhR_activated Activated AhR AhR_complex->AhR_activated conformational change AhR_ARNT_complex AhR-ARNT Heterodimer AhR_activated->AhR_ARNT_complex dimerizes with Nucleus Nucleus AhR_activated->Nucleus ARNT ARNT ARNT->AhR_ARNT_complex DRE Dioxin-Responsive Element (DRE) AhR_ARNT_complex->DRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, p27Kip1) DRE->Gene_Expression regulates

Indirubin activates the Aryl Hydrocarbon Receptor pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of indirubin.

In Vitro Kinase Assay (CDK2/Cyclin A)

This protocol describes a radioactive filter binding assay to determine the inhibitory activity of indirubin against CDK2/Cyclin A.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Indirubin stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Stop Solution (e.g., 1% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of indirubin in Kinase Assay Buffer.

  • In a microcentrifuge tube, combine the diluted indirubin or vehicle (DMSO), recombinant CDK2/Cyclin A enzyme, and Histone H1 substrate.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each indirubin concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the indirubin concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cells treated with indirubin derivatives.

Materials:

  • MDA-MB-468 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Indirubin derivative (e.g., E804) stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indirubin derivative or vehicle (DMSO) for the desired time (e.g., 4 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol describes a method to assess the binding of indirubin to the AhR using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat liver cytosol (as a source of AhR)

  • [³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)

  • Indirubin stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

  • Dextran-coated charcoal

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of unlabeled indirubin.

  • In microcentrifuge tubes, incubate a constant amount of rat liver cytosol with a fixed concentration of [³H]TCDD in the presence of increasing concentrations of unlabeled indirubin or vehicle.

  • Incubate the mixture for 2 hours at 4°C to allow binding to reach equilibrium.

  • To separate bound from unbound [³H]TCDD, add a dextran-coated charcoal suspension and incubate for 10 minutes at 4°C.

  • Centrifuge the tubes to pellet the charcoal with the unbound [³H]TCDD.

  • Transfer the supernatant containing the [³H]TCDD bound to AhR to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific [³H]TCDD binding at each concentration of indirubin.

  • Determine the IC50 value of indirubin for AhR binding by plotting the percentage of specific binding against the logarithm of the indirubin concentration.

Conclusion

Indirubin and its derivatives represent a promising class of multi-targeted therapeutic agents. Their ability to inhibit key kinases such as CDKs and GSK-3β, modulate the STAT3 signaling pathway, and activate the Aryl Hydrocarbon Receptor provides a powerful combination of anti-proliferative, pro-apoptotic, and immunomodulatory effects. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable natural product. Continued research into the nuanced mechanisms of action and the development of next-generation indirubin analogs will be crucial in translating its promise into clinical reality.

References

Indirubin Standard: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a deep red bis-indole alkaloid and a structural isomer of indigo, is the principal active component of Indigo naturalis, a traditional Chinese medicine.[1][2] Historically used to treat chronic myelocytic leukemia, its therapeutic potential has expanded to various proliferative and inflammatory diseases.[3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of the Indirubin standard, details the experimental protocols for their determination, and visualizes its primary mechanisms of action on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of Indirubin-based therapeutics.

Physicochemical Properties

Indirubin's biological activity and formulation potential are intrinsically linked to its distinct physicochemical characteristics. While sharing the same molecular formula as indigo, its asymmetrical structure leads to significant differences in properties.[5]

General and Physical Properties

The fundamental identifiers and physical characteristics of Indirubin are summarized below.

PropertyValueReference
IUPAC Name (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Synonyms Indigo red
CAS Number 479-41-4
Molecular Formula C₁₆H₁₀N₂O₂
Molar Mass 262.26 g/mol
Appearance Dark red to reddish-violet acicular crystals or powder
Melting Point 348–353 °C (decomposes)
Solubility Profile

Indirubin is characterized by its poor aqueous solubility, a critical factor for drug development and delivery. Its solubility in various common solvents is detailed below.

SolventSolubilityReference
Water Practically insoluble (est. 35 mg/L)
Dimethyl sulfoxide (B87167) (DMSO) Slightly soluble (~1 mg/mL)
Dimethyl formamide (B127407) (DMF) Soluble (~1 mg/mL)
Tetrahydrofuran (THF) Slightly soluble
Chloroform Very slightly soluble
Acetone Very slightly soluble
Ethanol Insoluble
Ethyl Ether Insoluble
Partition and Ionization Constants

These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

ParameterValueReference
LogP / LogD (pH 7.4) 3.54 ± 0.03
pKa Not detectable in the pH range of 2-11
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of the Indirubin standard.

Spectroscopic MethodCharacteristic Peaks (λmax)Reference
UV-Vis (in DMSO) ~540-547 nm, 363 nm, 293 nm
Mass Spectrometry (MS) [M+H]⁺ or [M-H]⁻ at m/z 261.1/262.1
¹H NMR (in d₆-DMSO) Unique downfield absorbance for the hydrogen at the 4-position

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of Indirubin.

Melting Point Determination
  • Methodology: The capillary melting point method is typically employed. A small amount of the crystalline Indirubin standard is packed into a thin-walled capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. Due to decomposition at high temperatures, this is often recorded as a melting range with decomposition.

Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of Indirubin in a specific solvent.

  • Protocol:

    • An excess amount of Indirubin standard is added to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

    • The mixture is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand, and the supernatant is carefully collected and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

    • The concentration of Indirubin in the clear filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

UV-Visible Spectroscopy
  • Objective: To determine the maximum absorption wavelengths (λmax) of Indirubin.

  • Protocol:

    • A stock solution of Indirubin is prepared by dissolving an accurately weighed amount in a suitable solvent, such as DMSO.

    • The stock solution is diluted to an appropriate concentration to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • The UV-Vis spectrum is recorded over a wavelength range (e.g., 200-800 nm) using a calibrated spectrophotometer.

    • The solvent used for dilution serves as the blank reference. The wavelengths corresponding to the highest absorbance peaks are recorded as λmax.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: For the sensitive detection and quantification of Indirubin in complex matrices.

  • Protocol:

    • Sample Preparation: Samples containing Indirubin are prepared and extracted. Indirubin is often used as an internal standard for the analysis of its derivatives.

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used to separate Indirubin from other components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in either positive or negative mode.

    • Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 262 for [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification, providing high selectivity and sensitivity.

Mechanism of Action & Key Signaling Pathways

Indirubin and its derivatives exert their potent anti-proliferative and anti-inflammatory effects by modulating multiple cellular signaling pathways. The primary mechanism involves the inhibition of various protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubin was one of the first natural products identified as a potent inhibitor of CDKs. It binds competitively to the ATP-binding site of CDKs, such as CDK1/cyclin B, CDK2/cyclin A, and CDK5/p35. This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest, primarily in the G1/S and G2/M phases, which can ultimately induce apoptosis.

CDK_Inhibition cluster_pRb Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complexes (CDK1, CDK2) Indirubin->CDK_Cyclin G1_S_Transition G1/S Phase Transition pRb_active Active pRb CDK_Cyclin->pRb_active Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F pRb_active->E2F pRb_p Phosphorylated pRb (Inactive) E2F->G1_S_Transition Promotes STAT3_Inhibition Indirubin Indirubin Src_JAK Src / JAK Indirubin->Src_JAK Inhibits VEGFR2 VEGFR2 / Other Receptor Tyrosine Kinases VEGFR2->Src_JAK Activates STAT3 STAT3 Src_JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Gene_Transcription Promotes Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Transcription->Proliferation Wnt_Inhibition Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 WIF1_promoter WIF-1 Promoter DNMT1->WIF1_promoter Methylates (Silences) WIF1_protein WIF-1 Protein WIF1_promoter->WIF1_protein Expresses Wnt_Signal Wnt Signal WIF1_protein->Wnt_Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Binds Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes Proliferation Cell Proliferation Beta_Catenin->Proliferation Promotes Workflow start Indirubin Standard (Raw Material) qualitative Qualitative Analysis (Identity) start->qualitative quantitative Quantitative Analysis (Purity & Properties) start->quantitative spec_id Spectroscopic ID (UV-Vis, MS, NMR) qualitative->spec_id phys_prop Physical Properties (Melting Point, Appearance) qualitative->phys_prop solubility Solubility Profiling quantitative->solubility purity Purity Assay (HPLC) quantitative->purity adme ADME Prediction (LogP, pKa) quantitative->adme end Qualified Standard for Biological Assays spec_id->end phys_prop->end solubility->end purity->end adme->end

References

Indirubin as a Gold Standard for Kinase Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of indirubin and its derivatives as standard reference compounds in kinase inhibition studies. Indirubin, a natural bis-indole alkaloid, has a rich history in traditional Chinese medicine and has emerged as a potent inhibitor of several protein kinases, playing a crucial role in the regulation of cell cycle progression and various signaling pathways. Its well-characterized mechanism of action and the availability of a wide range of synthetic derivatives make it an invaluable tool for researchers in academia and the pharmaceutical industry.

Introduction to Indirubin and its Derivatives

Indirubin was first identified as the active component of a traditional Chinese medicine preparation, Danggui Longhui Wan, used to treat chronic myelocytic leukemia.[1] Subsequent research revealed that its therapeutic effects stem from its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] This discovery spurred the synthesis of numerous indirubin derivatives with improved potency, selectivity, and solubility. These derivatives typically involve modifications at various positions of the bis-indole scaffold, leading to a diverse library of compounds with distinct kinase inhibitory profiles.[2][3]

The primary mechanism of action for indirubins is competitive inhibition at the ATP-binding site of kinases.[1] X-ray crystallography studies have elucidated the binding mode of indirubin derivatives within the catalytic cleft of kinases like CDK2, revealing key hydrogen bond interactions that block the binding of ATP. Beyond CDKs, indirubins have been shown to be potent inhibitors of Glycogen Synthale Kinase-3β (GSK-3β), a crucial enzyme in the Wnt/β-catenin signaling pathway, and other kinases such as Src and JAK.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro kinase assays and provide a standardized measure for comparing the efficacy of different compounds against a panel of protein kinases.

Table 1: Inhibitory Activity of Indirubin and its Derivatives against Cyclin-Dependent Kinases (CDKs)
CompoundCDK1/cyclin B (IC50)CDK2/cyclin A (IC50)CDK2/cyclin E (IC50)CDK4/cyclin D1 (IC50)CDK5/p25 (IC50)Reference(s)
Indirubin9 µM---5.5 µM
Indirubin-3'-monoxime-440 nM---
Indirubin-5-sulfonic acid5 nM35 nM150 nM300 nM65 nM
6-Bromoindirubin-----
7-Bromoindirubin-3'-oxime (7BIO)-----
Table 2: Inhibitory Activity of Indirubin and its Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and Other Kinases
CompoundGSK-3β (IC50)Src (IC50)JAK1Reference(s)
Indirubin0.19 µM - 0.6 µM--
Indirubin-3'-monoxime5 - 50 nM--
Indirubin-5-sulfonic acidPotent inhibitor (low nM range)--
E804 (an indirubin derivative)-0.43 µMInhibits phosphorylation

Key Signaling Pathways Modulated by Indirubin

Indirubin and its derivatives exert their biological effects by interfering with critical signaling pathways that control cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting experimental results and for the rational design of novel kinase inhibitors.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases are the master regulators of the cell cycle. Their sequential activation, through binding to specific cyclin partners, drives the progression through the G1, S, G2, and M phases. By inhibiting CDKs, indirubins can induce cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently trigger apoptosis in cancer cells.

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 Arrest1 G1/S Arrest CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->M Arrest2 G2/M Arrest Indirubin Indirubin Derivatives Indirubin->CDK46_CyclinD Indirubin->CDK2_CyclinE Indirubin->CDK2_CyclinA Indirubin->CDK1_CyclinB Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin P Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nucleus Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes Indirubin Indirubin Derivatives Indirubin->GSK3B STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 P Src Src Src->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 TargetGenes Target Gene Expression (e.g., Mcl-1, Survivin) pSTAT3->TargetGenes Nucleus Nucleus Apoptosis Apoptosis TargetGenes->Apoptosis Indirubin Indirubin Derivatives (e.g., E804) Indirubin->JAK Indirubin->Src Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilutions of Indirubin Derivative Start->PrepCompound AddCompound Add Compound/Vehicle to Plate PrepCompound->AddCompound AddKinaseSubstrate Add Kinase/Substrate Mixture AddCompound->AddKinaseSubstrate AddATP Initiate Reaction with ATP AddKinaseSubstrate->AddATP Incubate Incubate at 30°C AddATP->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent MeasureLuminescence Measure Luminescence AddDetectionReagent->MeasureLuminescence AnalyzeData Data Analysis (Calculate IC50) MeasureLuminescence->AnalyzeData End End AnalyzeData->End

References

The Biological Activity of Pure Indirubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the primary active constituent of the traditional Chinese medicine formulation Danggui Longhui Wan, historically used in the treatment of chronic myelogenous leukemia.[1] Modern scientific inquiry has unveiled its potent biological activities, positioning it as a promising lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of pure indirubin and its derivatives, focusing on its molecular mechanisms of action, effects on key signaling pathways, and induction of cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological processes to support further research and drug development efforts.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin and its analogs exert their biological effects primarily through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of a range of protein kinases.[2] This inhibitory action is the foundation of its anti-proliferative and pro-apoptotic properties. The principal molecular targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. By forming complexes with their regulatory partners, cyclins, they orchestrate the progression through the different phases of cell division. Indirubin has been shown to be a potent inhibitor of several CDK-cyclin complexes, leading to cell cycle arrest, predominantly at the G1/S and G2/M phases.[1][4]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, embryonic development, and cell survival. Dysregulation of GSK-3β is implicated in various pathologies, including neurodegenerative diseases and cancer. Indirubin and its derivatives are powerful inhibitors of GSK-3β, often with IC50 values in the nanomolar range.

Quantitative Data: Kinase Inhibition and Cellular Effects

The following tables summarize the quantitative data on the inhibitory activity of indirubin and its derivatives against key kinases and their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition by Indirubin and its Derivatives

CompoundTarget KinaseIC50 ValueReference
IndirubinCDK19 µM
IndirubinCDK2/Cyclin A2.2 µM
IndirubinCDK55.5 µM
IndirubinGSK-3β0.6 µM (600 nM)
Indirubin-3'-monoximeCDKs50-100 nM
Indirubin-3'-monoximeGSK-3β5-50 nM
E804 (Indirubin derivative)c-Src0.43 µM

Table 2: Anti-proliferative and Pro-apoptotic Effects of Indirubin in Cancer Cell Lines

Cell LineCancer TypeAssayTreatmentResultsReference
HeLaCervical CancerMTT AssayIndirubinIC50: 40 µM
PC-3Prostate CancerMTT AssayIndirubin (5 µmol/L)52.2% viability
PC-3Prostate CancerMTT AssayIndirubin (10 µmol/L)13.6% viability
SKOV3Ovarian CancerMTT AssayIndirubinIC50: 3.003 µM (plate culture)
SKOV3Ovarian CancerMTT AssayIndirubinIC50: 4.253 µM (sphere culture)
U87 and U118GliomaMTT AssayIndirubinIC50: 12.5 µM
SCL-ICutaneous Squamous Cell CarcinomaApoptosis AssayDKP-071/TRAIL84% apoptosis
SCL-IICutaneous Squamous Cell CarcinomaApoptosis AssayDKP-071/TRAIL53% apoptosis
SCC-12Cutaneous Squamous Cell CarcinomaApoptosis AssayDKP-071/TRAIL83% apoptosis
MCF-7Breast CancerCell Cycle Analysis2 µM Indirubin-3'-monoximeArrest in G1/G0 phase
MCF-7Breast CancerCell Cycle Analysis≥ 5 µM Indirubin-3'-monoximeIncrease in G2/M phase population

Modulation of Key Signaling Pathways

Indirubin's influence extends to several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation and survival. Constitutive activation of STAT3 is a hallmark of many human cancers. Indirubin derivatives have been shown to potently block STAT3 signaling, not by directly targeting STAT3, but by inhibiting upstream kinases such as c-Src and Janus kinases (JAKs). This leads to a reduction in STAT3 phosphorylation, preventing its dimerization, nuclear translocation, and DNA binding. The subsequent downregulation of anti-apoptotic proteins like Mcl-1 and Survivin contributes to the pro-apoptotic effects of indirubin.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates Src c-Src Src->STAT3_inactive Phosphorylates Indirubin Indirubin Derivatives Indirubin->JAK Indirubin->Src pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Mcl1_Survivin Mcl-1, Survivin Transcription->Mcl1_Survivin Upregulates Apoptosis Apoptosis Mcl1_Survivin->Apoptosis Inhibits

Indirubin inhibits STAT3 signaling by targeting upstream kinases.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a common feature in many cancers. A key negative regulator of this pathway is a destruction complex that includes GSK-3β. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, indirubin prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can associate with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, such as c-myc and Cyclin D1.

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Indirubin Indirubin Indirubin->DestructionComplex Inhibits GSK-3β Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to GeneExpression Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->GeneExpression Activates Proliferation Cell Proliferation GeneExpression->Proliferation Promotes

Indirubin modulates the Wnt/β-catenin pathway via GSK-3β inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of indirubin's biological activity are provided below.

In Vitro Kinase Assay (CDK Inhibition)

This protocol outlines a non-radioactive, luminescence-based in vitro kinase assay to determine the IC50 of indirubin against a specific CDK.

Materials:

  • Recombinant human CDK/cyclin enzyme (e.g., CDK1/cyclin B)

  • Kinase substrate (specific peptide for the CDK)

  • Indirubin

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of indirubin in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of test concentrations.

  • Enzyme and Substrate Preparation: Thaw the recombinant CDK/cyclin enzyme on ice and dilute to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The optimal concentrations of the enzyme, substrate, and ATP should be determined empirically.

  • Kinase Reaction:

    • To the wells of a microplate, add the serially diluted indirubin or vehicle control.

    • Add the diluted CDK/cyclin enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the luminescence signal against the logarithm of the indirubin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indirubin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of indirubin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of indirubin. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692) Crystals: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Gently pipette or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cell line of interest

  • Indirubin

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat the cells with varying concentrations of indirubin and a vehicle control for a predetermined time.

  • Fixation: Aspirate the culture medium, wash the cells with PBS, and fix with 4% PFA in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton™ X-100 in PBS for 10-15 minutes.

  • TUNEL Staining: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and incubate the cells with the mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Counterstaining: Wash the cells with PBS and incubate with a DAPI or Hoechst solution to stain the nuclei.

  • Visualization: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Experimental_Workflow_Apoptosis Start Start: Seed Cells Treatment Treat with Indirubin (various concentrations and time points) Start->Treatment Fixation Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization TUNEL TUNEL Staining (TdT enzyme + labeled dUTP) Permeabilization->TUNEL Counterstain Nuclear Counterstain (DAPI or Hoechst) TUNEL->Counterstain Analysis Analysis Counterstain->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Quantitative FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantitative End End: Quantify Apoptosis Microscopy->End FlowCytometry->End

References

Indirubin as a Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a natural bis-indole alkaloid, and its derivatives have emerged as a significant class of ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including Alzheimer's disease, cancer, and mood disorders. This technical guide provides a comprehensive overview of indirubin's role as a GSK-3β inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active proline-directed serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways. The two isoforms, GSK-3α and GSK-3β, are key regulators of metabolism, cell proliferation, differentiation, and apoptosis. The aberrant activity of GSK-3β, in particular, has been linked to the pathogenesis of numerous diseases.

Indirubin, the active component of the traditional Chinese medicine Danggui Longhui Wan, was initially identified for its anti-leukemic properties. Subsequent research revealed its potent inhibitory activity against cyclin-dependent kinases (CDKs) and, significantly, GSK-3β. This dual inhibitory action has positioned indirubin and its synthetic derivatives as promising lead compounds for the development of novel therapeutics. This guide will focus on the specific interaction of indirubins with GSK-3β, providing the technical details necessary for its study and application in a research and development setting.

Mechanism of Action

Indirubins act as ATP-competitive inhibitors of GSK-3β. The indirubin scaffold fits into the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues that are crucial for ATP binding. Kinetic studies have confirmed that indirubin-3'-monoxime, a derivative of indirubin, acts as a competitive inhibitor with respect to ATP.

The selectivity of indirubin derivatives for GSK-3β over other kinases can be enhanced through chemical modifications. For instance, the addition of a bromine atom at the 6-position of the indirubin core, as seen in 6-bromoindirubin-3'-oxime (B1676677) (BIO), significantly increases its potency and selectivity for GSK-3β.[1]

Quantitative Data: Inhibitory Activity of Indirubin and its Derivatives

The inhibitory potency of indirubin and its derivatives against GSK-3β and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50) value. The following tables summarize the IC50 values for key indirubin compounds.

Table 1: IC50 Values of Indirubin and its Derivatives against GSK-3β

CompoundGSK-3β IC50GSK-3α IC50Reference
Indirubin600 nM[2]-[2]
Indirubin-3'-monoxime~100 nM-[3]
6-Bromoindirubin-3'-oxime (BIO)5 nM[4][5][6][7]5 nM[4][6][7][4][5][6][7]
Indirubin-5-sulfonateInhibitory activity confirmed-[8]

Table 2: Selectivity Profile of 6-Bromoindirubin-3'-oxime (BIO)

KinaseIC50Reference
GSK-3α/β5 nM[4][5][6][7]
CDK5/p2583 nM[4]
CDK1/cyclin B320 nM[1][4]
CDK2/cyclin A300 nM[4]
TYK230 nM[5][6]
JAK11.5 µM[6]
JAK28.0 µM[6]
JAK30.5 µM[6]
MAP kinases, PKA, PKC isoforms, PKG, CK, IRTK≥10 µM[4]

Experimental Protocols

In Vitro Kinase Assay for GSK-3β Inhibition

This protocol describes a luminescence-based assay to determine the IC50 of an indirubin derivative against GSK-3β. The principle involves quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate (e.g., a pre-phosphorylated peptide)

  • Indirubin compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the indirubin derivative in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Thaw the recombinant GSK-3β enzyme on ice and dilute it to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The ATP concentration should be at or near its Km value for GSK-3β.

  • Kinase Reaction:

    • To the wells of a microplate, add the serially diluted indirubin compound or a vehicle control (DMSO in kinase assay buffer).

    • Add the diluted GSK-3β enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cellular Assay: Western Blot for Phospho-β-catenin

Inhibition of GSK-3β in cells leads to the stabilization of its substrate, β-catenin, due to reduced phosphorylation and subsequent degradation. This can be assessed by Western blotting for the phosphorylated form of β-catenin.

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Indirubin compound

  • Cell culture medium and supplements

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-β-catenin (e.g., Ser33/Ser37/Thr41) and anti-total β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the indirubin compound for a specified time (e.g., 6 hours). A proteasome inhibitor can be co-incubated to prevent the degradation of phosphorylated β-catenin.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total β-catenin as a loading control.

    • Quantify the band intensities using densitometry software.

In Vivo Studies in a Glioma Mouse Model

Indirubin derivatives have shown efficacy in preclinical models of glioblastoma. The following is a general outline for an in vivo study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma cell line (e.g., U87)

  • Indirubin derivative formulated for in vivo administration

  • Vehicle control

  • Surgical and animal handling equipment

  • Imaging system for tumor monitoring (e.g., bioluminescence imaging)

  • Histology equipment

Procedure:

  • Tumor Implantation: Intracranially implant glioma cells into the brains of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging technique.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the indirubin derivative or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection).

  • Efficacy Assessment:

    • Monitor the survival of the mice in each group.

    • Measure tumor volume regularly using imaging.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect the brains for histological analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Visualizations

The primary signaling pathway modulated by GSK-3β inhibition with indirubins is the canonical Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10][11] Wnt signaling inhibits GSK-3β, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[10][12] Indirubins mimic the effect of Wnt signaling by directly inhibiting GSK-3β.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / Indirubin GSK3b_active GSK-3β (Active) BetaCatenin_p p-β-catenin GSK3b_active->BetaCatenin_p Phosphorylation Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Wnt Wnt GSK3b_inactive GSK-3β (Inactive) Wnt->GSK3b_inactive Inhibits Indirubin Indirubin Indirubin->GSK3b_inactive Inhibits BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

Caption: Wnt/β-catenin signaling pathway modulation by Indirubin.

Experimental Workflow for In Vitro GSK-3β Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of an indirubin compound.

Experimental_Workflow A Prepare Indirubin Serial Dilutions B Add GSK-3β Enzyme and Substrate/ATP Mix A->B C Incubate at 30°C B->C D Stop Reaction and Deplete ATP C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G Cellular_Action Indirubin Indirubin Treatment GSK3b_Inhibition GSK-3β Inhibition Indirubin->GSK3b_Inhibition BetaCatenin_Accumulation β-catenin Accumulation GSK3b_Inhibition->BetaCatenin_Accumulation Nuclear_Translocation Nuclear Translocation BetaCatenin_Accumulation->Nuclear_Translocation Gene_Expression Target Gene Expression Changes Nuclear_Translocation->Gene_Expression

References

An In-depth Technical Guide to the Sourcing and Synthesis of Indirubin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is a naturally occurring crimson pigment and a structural isomer of indigo (B80030).[1][2] Historically, it has been identified as the primary bioactive component of Indigo Naturalis (Qing Dai), a traditional Chinese medicine used for treating various inflammatory conditions and certain types of leukemia.[3][4][5][6] Modern research has elucidated its mechanism of action, revealing it as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3][7][8][9] This inhibitory activity underlies its anti-proliferative and anti-inflammatory effects, making it a molecule of significant interest in drug discovery and development.[3][7][10] This guide provides a comprehensive overview of the sourcing, chemical synthesis, and relevant biological pathways of the Indirubin standard.

Sourcing of Indirubin Standard

The acquisition of a high-purity Indirubin standard is fundamental for research and development. This can be achieved through extraction from natural sources or by purchasing from commercial suppliers.

Natural Sources of Indirubin

Indirubin is a natural product found in various plant species.[6] The primary plant sources include:

  • Isatis tinctoria (Woad): A flowering plant native to Europe, it contains up to 5% indirubin.[6]

  • Indigofera tinctoria (True Indigo): Widely cultivated in Asia and Africa, this plant is a well-known source of indigo dyes and also contains indirubin.[6][11][12]

  • Baphicacanthus cusia : Another plant used in traditional Chinese medicine that serves as a source of Indirubin.[6]

  • Polygonum tinctorium : A plant historically used in China and Korea for dye production.[11]

The precursors to indirubin and indigo, such as indican, are present in the plant leaves as glycosides.[6][13] Enzymatic hydrolysis and subsequent air oxidation of the resulting 3-hydroxyindole lead to the formation of these pigments.[6]

Commercial Suppliers of Indirubin Standard

For research purposes requiring a high-purity, standardized compound, several chemical suppliers offer Indirubin.

SupplierProduct NamePurityNotes
Sigma-Aldrich IndirubinAnalytical StandardPrimary reference standard available.[14]
MedChemExpress (MCE) Indirubin (Standard)>99% (HPLC)Intended for research and analytical applications.[15][16]
AdooQ Bioscience Indirubin>99% (HPLC)Marketed as a CDK & GSK-3β inhibitor.[9]
TargetMol Chemicals Inc. Indirubin97.86%For laboratory use only.[17]
Shimadzu IndirubinMin. 98.00%Reference standard.[18]
Henan Tianfu Chemical Co., Ltd. Indirubin99%Available in bulk quantities.[17]
SHANGHAI T&W PHARMACEUTICAL CO., LTD. Indirubin98%

Synthesis and Purification of Indirubin

Indirubin can be obtained either through extraction and purification from natural sources or via chemical synthesis.

Extraction and Purification from Natural Sources

The extraction of Indirubin from plant materials involves separating it from a complex mixture of other compounds, most notably its isomer, indigo.

This protocol is a composite of methodologies described in the literature.[11][19]

  • Sample Preparation: Finely grind 1.0 g of dried Indigofera tinctoria leaf powder.[19]

  • Solvent Extraction:

    • Place the powder into a suitable vessel.

    • Add 10 mL of HPLC-grade methanol (B129727) for a 1:10 solid-to-liquid ratio.[19]

    • For enhanced extraction, ultrasonic-assisted extraction with ethyl acetate (B1210297) can be employed.[20]

  • Purification via Column Chromatography:

    • Prepare a silica (B1680970) gel 60 column.

    • Elute the crude extract with a solvent system of dichloromethane:hexane:methanol (7:4:0.3, v/v/v).[11]

    • Collect the fractions and monitor the purity of Indirubin using Thin Layer Chromatography (TLC) against a commercial standard.[11]

  • Further Purification by HPLC:

    • For higher purity, the enriched fractions can be subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[11]

    • A typical mobile phase is an isocratic elution with methanol and water (73:27, v/v).[21]

  • Purity Analysis: The purity of the final product can be confirmed by HPLC, mass spectrometry, and NMR.[11][22]

The choice of extraction method significantly impacts the yield of Indirubin.

Extraction MethodSolventKey ParametersIndirubin Yield/RatioReference
Ultrasonic-Assisted ExtractionEthyl Acetate40 W power, 13 kHz frequency, 1:10 solid-to-liquid ratio0.12%[20]
Methanol ExtractionMethanol--[11]
High-Speed Counter-Current Chromatographyn-hexane:ethyl acetate:ethanol:water (1:1:1:1, v/v)-1.00 mg from 165 mg crude extract[22]
Chemical Synthesis of Indirubin

Chemical synthesis offers a more controlled and often scalable method for producing Indirubin and its derivatives.

This method utilizes a molybdenum-catalyzed reaction that can be tuned to favor the formation of Indirubin over indigo by adjusting the temperature.[1][23]

  • Reaction Setup: To a round-bottom flask, add the starting indole (B1671886) (5 mmol), molybdenum hexacarbonyl (Mo(CO)6, 0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).[1]

  • Initiation: After stirring, add 80% cumene (B47948) peroxide in cumene (11 mmol).[1]

  • Reaction Conditions: Allow the flask to stir under one of the following conditions:

    • 86 °C for 24 hours (favors indigo)

    • 60 °C for 48 hours

    • 40 °C for 120 hours (favors indirubin)[1]

  • Workup:

    • Cool the flask to room temperature.

    • Filter the reaction mixture through a Buchner funnel.

    • Wash the solid precipitate with cold methanol until the filtrate is clear.[1]

The ratio of Indirubin to indigo is highly dependent on the reaction temperature, especially for different substituted indoles.[1]

Starting IndoleTemperature (°C)Reaction Time (h)Indirubin : Indigo RatioTotal Recovery (%)
Indole86240 : 179
Indole60482 : 572
5-Nitroindole86241 : 065
5-Nitroindole401201 : 062
5-Bromoindole86243 : 180
5-Bromoindole401201 : 085

Data adapted from Shriver et al., 2020.[1]

Key Signaling Pathways Modulated by Indirubin

Indirubin's therapeutic potential stems from its ability to inhibit key kinases involved in cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubin is a potent, ATP-competitive inhibitor of CDKs, particularly CDK1, CDK2, and CDK5.[7] Inhibition of these kinases disrupts the phosphorylation of key cell cycle proteins, such as the retinoblastoma protein (pRb).[7] This leads to cell cycle arrest, primarily in the G1/S and G2/M phases, and can subsequently induce apoptosis.[7][10]

CDK_Inhibition cluster_0 Active State Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complexes Indirubin->CDK_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) pRb pRb CDK_Cyclin->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates

Caption: Indirubin inhibits CDK/Cyclin complexes, preventing cell cycle progression.

Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Pathway

Indirubin is also a highly effective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[3][7] GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway.[8] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3β, Indirubin leads to the stabilization and nuclear translocation of β-catenin, which can then activate target genes like c-Myc and Cyclin D1.[8] However, in some contexts, Indirubin has been shown to suppress the Wnt/β-catenin pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.[24]

Wnt_Pathway cluster_nucleus Nuclear Events Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Indirubin inhibits GSK-3β, leading to β-catenin stabilization and gene activation.

Modulation of the PI3K/Akt Pathway

Indirubin has been shown to exert its effects on leukemia cells by inhibiting the PI3K/Akt signaling pathway.[25] This pathway is crucial for cell survival and proliferation, and its inhibition by Indirubin contributes to its anti-cancer effects.[3][25]

PI3K_Akt_Pathway Indirubin Indirubin PI3K PI3K Indirubin->PI3K Inhibits GrowthFactor Growth Factor Receptor GrowthFactor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Caption: Indirubin inhibits the PI3K/Akt pathway, reducing cell survival and proliferation.

Experimental Workflows

The following diagram illustrates a typical workflow for the sourcing and analysis of an Indirubin standard.

Experimental_Workflow cluster_sourcing Sourcing cluster_processing Processing & Synthesis cluster_purification Purification cluster_analysis Analysis NaturalSource Natural Source (e.g., Isatis tinctoria) Extraction Extraction NaturalSource->Extraction Commercial Commercial Supplier IndirubinStd Indirubin Standard Commercial->IndirubinStd ColumnChrom Column Chromatography Extraction->ColumnChrom ChemSynth Chemical Synthesis ChemSynth->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Purity Purity Analysis (HPLC, LC-MS) HPLC->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Bioassay Biological Assay Structure->Bioassay Bioassay->IndirubinStd

Caption: General workflow for sourcing, synthesis, and analysis of Indirubin standard.

Conclusion

Indirubin continues to be a molecule of high interest for its therapeutic potential, particularly in oncology and inflammatory diseases. A thorough understanding of its sourcing from natural materials and its chemical synthesis is crucial for the advancement of research and development in this area. The availability of high-purity standards from commercial suppliers, coupled with robust analytical and purification methods, enables researchers to accurately investigate its mechanisms of action and explore its potential as a clinical therapeutic. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

Indirubin as a Standard for Cell Cycle Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of indirubin and its utility as a standard compound in cell cycle research. Indirubin, a natural bis-indole alkaloid, and its derivatives have been extensively studied for their potent inhibitory effects on key regulators of the cell cycle, making them invaluable tools for investigating cell cycle progression and identifying novel therapeutic agents. This document details the mechanism of action, provides key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways modulated by indirubin.

Mechanism of Action: A Dual Inhibitor of CDKs and GSK-3β

Indirubin and its analogs exert their primary biological effects by targeting and inhibiting cyclin-dependent kinases (CDKs).[1][2][3] These serine/threonine kinases are fundamental to the regulation of the cell cycle, forming active complexes with their regulatory cyclin subunits to drive cells through the different phases.[4] Indirubin acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.

The inhibition of CDKs by indirubin leads to cell cycle arrest, most commonly at the G1/S and G2/M transitions. For instance, inhibition of the CDK4/cyclin D and CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor inactive, thereby blocking entry into the S phase (G1 arrest). Similarly, inhibition of the CDK1/cyclin B complex leads to arrest in the G2/M phase.

In addition to its effects on CDKs, indirubin is also a potent inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase involved in a multitude of cellular processes including the WNT signaling pathway and the regulation of cyclin D1 levels. This dual inhibitory activity contributes to its overall effect on cell proliferation and survival.

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of indirubin and its derivatives against various kinases, providing a quantitative measure of their potency. This data is essential for designing experiments and interpreting results.

Table 1: IC50 Values of Indirubin and its Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundCDK1/cyclin B (μM)CDK2/cyclin A (μM)CDK2/cyclin E (μM)CDK5/p25 (μM)Reference
Indirubin9--5.5
Indirubin-3'-monoxime----
E8041.650.540.21-
Indirubin-5-sulfonate----

Table 2: IC50 Values of Indirubin and its Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and other Kinases

CompoundGSK-3β (μM)Src (μM)Reference
Indirubin0.6-
Indirubin-3'-monoxime0.022-
E804-0.43
Indirubin-5-sulfonic Acid0.08-

Core Signaling Pathways Modulated by Indirubin

Indirubin's impact on the cell cycle is mediated through its influence on several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these key interactions.

cluster_cdk CDK Inhibition & G1/S Arrest Indirubin Indirubin CDK4_6_CyclinD CDK4/6-Cyclin D Indirubin->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E Indirubin->CDK2_CyclinE inhibits pRb pRb CDK4_6_CyclinD->pRb phosphorylates CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes

Caption: Indirubin-mediated inhibition of G1/S transition.

cluster_g2m CDK Inhibition & G2/M Arrest Indirubin Indirubin CDK1_CyclinB CDK1-Cyclin B Indirubin->CDK1_CyclinB inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis promotes

Caption: Indirubin-mediated inhibition of G2/M transition.

cluster_wnt Wnt Signaling Pathway Indirubin Indirubin GSK3B GSK-3β Indirubin->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin promotes degradation CyclinD1 Cyclin D1 Beta_Catenin->CyclinD1 promotes transcription

Caption: Indirubin's effect on the Wnt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of indirubin on the cell cycle.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indirubin and determine its IC50 value for cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indirubin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of indirubin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of indirubin. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Indirubin A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after indirubin treatment.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to pellet them and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

cluster_workflow Flow Cytometry Cell Cycle Analysis Workflow A Harvest & Wash Cells B Fix with Ethanol A->B C Stain with PI/RNase A B->C D Analyze on Flow Cytometer C->D E Quantify Cell Cycle Phases D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to determine the effect of indirubin on the expression levels of key cell cycle regulatory proteins, such as cyclins and CDKs.

Materials:

  • Treated and control cell lysates

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, CDK4, p21, p27), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins in response to indirubin treatment.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory activity of indirubin against a specific kinase, such as CDK2.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Indirubin stock solution

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add various concentrations of indirubin to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Stop Reaction and Spotting: After a defined incubation period, stop the reaction and spot the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the indirubin concentration to determine the IC50 value.

Conclusion

Indirubin and its derivatives are powerful tools for cell cycle research. Their well-characterized mechanism of action as CDK and GSK-3β inhibitors, coupled with their ability to induce cell cycle arrest, makes them ideal standards for validating new experimental models and for the screening and development of novel anti-proliferative drugs. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize indirubin in their studies of cell cycle regulation.

References

The Enduring Legacy of Indirubin: A Technical Guide to its Historical Context in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a potent bis-indole alkaloid, has a rich and enduring history in traditional medicine, particularly within the framework of Traditional Chinese Medicine (TCM). For centuries, it has been an integral component of complex herbal formulations used to treat a wide array of ailments, ranging from inflammatory conditions to various forms of cancer. This technical guide provides an in-depth exploration of the historical context of indirubin, focusing on its origins in two key traditional remedies: Qing Dai (Indigo Naturalis) and Danggui Longhui Wan. By delving into the traditional preparation, historical usage, and the modern scientific elucidation of its mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this remarkable natural compound.

Historical Formulations: Quantitative Composition

Indirubin is not administered as a single compound in TCM but is a key active ingredient within complex herbal formulas. The two most prominent historical sources of indirubin are Qing Dai and Danggui Longhui Wan.

Table 1: Traditional Formulation of Danggui Longhui Wan

English NamePinyinLatin NameClassical Ratio (Parts)
Chinese Angelica RootDang GuiAngelica sinensis1
Gentian RootLong Dan CaoGentiana scabra1
AloeLu HuiAloe barbadensis1
Scutellaria RootHuang QinScutellaria baicalensis1
Phellodendron BarkHuang BaiPhellodendron amurense1
Coptis RhizomeHuang LianCoptis chinensis1
Gardenia FruitZhi ZiGardenia jasminoides1
RhubarbDa HuangRheum palmatum1
Indigo (B80030)Qing DaiIndigofera tinctoria (or other species)1
Costus RootMu XiangAucklandia lappa0.5
MuskShe XiangMoschus0.1

Note: The classical ratios can vary slightly between different historical texts and practitioners. Musk is often omitted in modern formulations due to ethical and legal reasons.

Table 2: Composition and Traditional Dosage of Qing Dai (Indigo Naturalis)

ComponentDescriptionTraditional Daily Dosage
Qing Dai (Indigo Naturalis)A dried powder prepared from the leaves and stems of various plants, including Indigofera tinctoria, Baphicacanthus cusia, and Isatis indigotica.[1][2] The preparation traditionally involves soaking the plant material, followed by a fermentation and oxidation process to precipitate the indigo pigments.1-2 grams.[3]

Traditional Preparation and Administration

Danggui Longhui Wan

The eleven ingredients of Danggui Longhui Wan were traditionally ground into a fine powder and mixed with a binder, such as honey or water, to be formed into pills. The historical administration was typically oral, with the dosage varying based on the patient's condition and the practitioner's diagnosis. The formula was historically used to "clear heat, purge fire, cool the blood, and resolve toxins," and was often prescribed for conditions characterized by high fever, irritability, and bleeding.[4] Its most notable historical application, which led to the "rediscovery" of indirubin, was in the treatment of chronic myelogenous leukemia.[5]

Qing Dai (Indigo Naturalis)

The preparation of Qing Dai is a traditional process involving the fermentation of the leaves and stems of indigo-producing plants. The fresh plant material is soaked in water, and through microbial action and subsequent aeration, the precursors indican (B1671873) and isatan B are hydrolyzed and oxidized to form indigo and its isomer, indirubin. The resulting blue precipitate is then collected and dried to form the medicinal powder. Qing Dai is traditionally administered orally, often mixed with other herbs or taken as a powder. Its primary applications in TCM are for clearing heat, cooling the blood, and reducing inflammation, making it a common remedy for skin conditions like psoriasis and inflammatory bowel diseases.

Experimental Protocols for Elucidating Indirubin's Mechanisms of Action

The modern scientific investigation of indirubin has revealed its multifaceted pharmacological activities. Below are detailed methodologies for key experiments used to characterize its mechanisms of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of indirubin against specific protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

Methodology:

  • Reagents:

    • Recombinant human kinase (e.g., CDK2/Cyclin A, GSK-3β)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Indirubin (or its derivatives) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of indirubin in the kinase assay buffer.

    • In a 96-well plate, add the kinase, the substrate peptide, and the indirubin dilution (or DMSO for control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. With the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

    • The IC₅₀ value (the concentration of indirubin that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the effect of indirubin on the viability and proliferation of cancer cells.

Methodology:

  • Reagents:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium

    • Indirubin dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of indirubin for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins (e.g., STAT3, NF-κB)

Objective: To investigate the effect of indirubin on the expression and phosphorylation status of key proteins in signaling pathways like STAT3 and NF-κB.

Methodology:

  • Reagents:

    • Cell line with constitutively active STAT3 or NF-κB signaling

    • Indirubin dissolved in DMSO

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-IκBα)

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) detection reagent

  • Procedure:

    • Treat cells with indirubin for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

Objective: To determine if indirubin can act as a ligand and activate the Aryl Hydrocarbon Receptor (AhR).

Methodology:

  • Reagents:

    • A cell line stably transfected with an AhR-responsive reporter gene construct (e.g., luciferase under the control of a Dioxin Response Element promoter).

    • Indirubin dissolved in DMSO.

    • Positive control (e.g., TCDD).

    • Luciferase assay reagent.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with various concentrations of indirubin or the positive control.

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The fold induction of luciferase activity relative to the vehicle control indicates the level of AhR activation.

Flow Cytometry for Th17 and Treg Cell Differentiation

Objective: To assess the effect of indirubin on the differentiation of CD4+ T cells into Th17 and regulatory T (Treg) cells.

Methodology:

  • Reagents:

    • Isolated naïve CD4+ T cells.

    • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

    • Cytokines for Th17 differentiation (e.g., TGF-β, IL-6) and Treg differentiation (e.g., TGF-β, IL-2).

    • Indirubin dissolved in DMSO.

    • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A for Th17; anti-CD4, anti-CD25, anti-Foxp3 for Treg).

    • Intracellular staining buffers.

  • Procedure:

    • Culture naïve CD4+ T cells under Th17- or Treg-polarizing conditions in the presence or absence of indirubin.

    • After several days of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.

    • Stain the cells with surface antibodies (e.g., anti-CD4, anti-CD25).

    • Fix and permeabilize the cells.

    • Stain with intracellular antibodies (e.g., anti-IL-17A, anti-Foxp3).

    • Analyze the cell populations using a flow cytometer to determine the percentage of Th17 and Treg cells.

Signaling Pathways and Experimental Workflows

The therapeutic effects of indirubin are attributed to its ability to modulate multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase Assay Kinase Assay MTT Assay MTT Assay Reporter Assay Reporter Assay Western Blot Western Blot Flow Cytometry Flow Cytometry Indirubin Indirubin Indirubin->Kinase Assay IC50 Determination Indirubin->MTT Assay Cell Viability Indirubin->Reporter Assay AhR Activation Indirubin->Western Blot Protein Expression/ Phosphorylation Indirubin->Flow Cytometry Cell Cycle/ Differentiation

General experimental workflow for characterizing the bioactivity of indirubin.

Indirubin's inhibition of Cyclin-Dependent Kinases (CDKs) leads to cell cycle arrest.

stat3_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene Target Gene (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene activates transcription Indirubin Indirubin Indirubin->JAK inhibits

Indirubin inhibits the JAK/STAT3 signaling pathway, a key regulator of cell survival.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indirubin Indirubin AhR_complex AhR Hsp90 XAP2 Indirubin->AhR_complex:f0 binds AhR_ARNT AhR ARNT AhR_complex->AhR_ARNT translocates DRE DRE AhR_ARNT->DRE binds Gene_Expression Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_Expression

Indirubin acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating gene expression.

Conclusion

The journey of indirubin from a constituent of ancient traditional remedies to a subject of intense modern scientific scrutiny is a testament to the value of ethnopharmacology. Its historical use in Danggui Longhui Wan and Qing Dai for conditions we now understand to involve uncontrolled cell proliferation and inflammation provided the crucial initial clues to its therapeutic potential. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, provide a solid foundation for the continued investigation and development of indirubin and its derivatives as next-generation therapeutics. For researchers in drug discovery, the story of indirubin underscores the importance of exploring the rich repository of traditional medicine with the powerful tools of modern science.

References

Indirubin Derivative Synthesis and Screening: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indirubin, a bis-indole alkaloid, is the primary bioactive component of Indigo naturalis, a traditional Chinese medicine formulation known as Danggui Longhui Wan.[1] Historically used to treat chronic myelocytic leukemia (CML), indirubin has garnered significant interest in modern drug discovery due to its potent biological activities, particularly its anti-proliferative and anti-inflammatory properties.[2][3][4] The primary mechanism of action for many indirubin compounds is the inhibition of various protein kinases, especially cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial regulators of the cell cycle and other signaling pathways.[3][5]

However, the therapeutic application of the parent indirubin molecule is hampered by its extremely poor water solubility and suboptimal pharmacokinetic properties.[1][5] This has spurred extensive research into the synthesis of novel indirubin derivatives with improved solubility, bioavailability, and target selectivity.[2][5] This technical guide provides an in-depth overview of the synthesis strategies, screening methodologies, and mechanisms of action for indirubin derivatives, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of Indirubin Derivatives

The chemical structure of indirubin, a 3,2'-bisindole, serves as a versatile scaffold for chemical modification.[1] The synthesis of derivatives typically involves substitutions at various positions on the indole (B1671886) rings to enhance pharmacological properties.

General Synthesis Strategy

A common and effective method for synthesizing the indirubin core involves the condensation of an isatin (B1672199) (or a substituted isatin) with an indoxyl (or a substituted indoxyl), often generated in situ from 3-acetoxyindole. The reaction is typically carried out in an alkaline medium. Modifications are introduced by using substituted precursors. For instance, to create a 5-substituted derivative, a 5-substituted isatin would be used as the starting material.

A tunable synthesis approach allows for the selective production of indirubins by reacting indoles with molybdenum hexacarbonyl and cumyl peroxide, which proceeds through an indoxyl intermediate.[6] Adjusting the temperature of this system can modulate the reaction to favor the formation of indirubin over its isomer, indigo.[6]

Key Derivative Classes and Synthesis Protocols

1. Indirubin-3'-oxime Derivatives: The introduction of an oxime group at the 3' position is a widely used strategy to improve solubility and potency.[7]

  • Experimental Protocol: Synthesis of Indirubin-3'-monoxime

    • Reaction Setup: Suspend indirubin in a solution of ethanol (B145695).

    • Reagent Addition: Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine).

    • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Isolation: Cool the reaction mixture. The product, indirubin-3'-monoxime, will precipitate out of the solution.

    • Purification: Collect the precipitate by filtration, wash with cold ethanol and water, and dry under a vacuum to yield the purified product.[8]

2. Halogenated and N-Substituted Derivatives: Adding halogen atoms (e.g., bromo, fluoro) or other functional groups at positions like 5, 5', and 7 can significantly alter kinase selectivity and anti-proliferative activity.[1][9]

  • Experimental Protocol: Synthesis of a 5-Substituted Derivative (General)

    • Precursor Selection: Start with a 5-substituted isatin (e.g., 5-nitroisatin).

    • Condensation Reaction: Dissolve the substituted isatin and 3-acetoxyindole in a solvent like ethanol or dimethylformamide (DMF).

    • Base Addition: Add a base, such as sodium carbonate or potassium carbonate, to the mixture.

    • Reaction and Workup: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). Pour the mixture into water to precipitate the crude product.

    • Purification: Collect the solid by filtration and purify using column chromatography or recrystallization to obtain the desired 5-substituted indirubin.[10]

3. Sulfonated Derivatives: Sulfonation is another strategy to dramatically increase aqueous solubility.

  • Experimental Protocol: Synthesis of Indirubin-5-sulfonate

    • Reaction: Treat indirubin with a sulfonating agent, such as chlorosulfonic acid, in a suitable solvent.

    • Quenching and Isolation: Carefully quench the reaction mixture with ice water.

    • Purification: The sulfonated product can be precipitated and purified, often by recrystallization, to yield Indirubin-5-sulfonate.[11]

G cluster_synthesis Indirubin Derivative Synthesis Workflow Start Select Precursors (e.g., Substituted Isatin, Indoxyl) Reaction Condensation Reaction (Base-catalyzed) Start->Reaction Step 1 Modification Chemical Modification (e.g., Oximation, Halogenation, Sulfonation) Start->Modification Step 2b (Modified Precursor) Reaction->Modification Step 2a (Core first) Purification Purification (Chromatography, Recrystallization) Modification->Purification Step 3 Characterization Structural Characterization (NMR, MS) Purification->Characterization Step 4 Final Pure Indirubin Derivative Characterization->Final Step 5

A generalized workflow for the synthesis of indirubin derivatives.

II. Screening Methodologies and Experimental Protocols

Once synthesized, derivatives must undergo rigorous screening to evaluate their biological activity and therapeutic potential.

In Vitro Kinase Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

  • Experimental Protocol: CDK2/Cyclin E Kinase Assay

    • Assay Components: Prepare a reaction mixture in a 96-well plate containing purified active CDK2/Cyclin E enzyme, a specific substrate (e.g., a histone H1-derived peptide), and ATP (often radiolabeled [γ-³²P]ATP).

    • Compound Addition: Add the indirubin derivative at various concentrations (serial dilutions) to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes) to allow the kinase reaction to proceed.

    • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the mixture onto a phosphocellulose filter membrane, which captures the phosphorylated substrate.

    • Quantification: Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the inhibition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).[10][12]

Cellular Target Engagement Assays

Confirming that a drug binds its intended target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with the indirubin derivative at various concentrations (and a vehicle control).

    • Heating: Heat the treated cell suspensions or lysates across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein (e.g., CDK2) remaining at each temperature using Western blotting or other protein quantification methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Cell-Based Proliferation and Viability Assays

These assays measure the effect of the derivatives on cancer cell growth and survival.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, DLD-1, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11][14]

    • Compound Treatment: Treat the cells with serial dilutions of the indirubin derivative for a specified period (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[11][15]

    • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Cell Cycle and Apoptosis Analysis

These assays elucidate the mechanism behind the anti-proliferative effects.

  • Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat cells with the indirubin derivative at a concentration around its IC50 value for 24-48 hours.

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

    • Staining: Stain the cells with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • Data Analysis: Generate a histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[16][17]

  • Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

    • Cell Treatment and Harvesting: Treat cells with the derivative as described above and harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membrane integrity.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the Annexin V-positive population indicates the induction of apoptosis.[17]

G cluster_screening Indirubin Derivative Screening Funnel Start Library of Synthesized Indirubin Derivatives KinaseAssay Primary Screen: In Vitro Kinase Assays (e.g., CDK2, GSK-3β) Start->KinaseAssay Identify potent kinase inhibitors CellAssay Secondary Screen: Cell Viability Assays (e.g., MTT on Cancer Lines) KinaseAssay->CellAssay Select hits with low IC50 values MechanismAssay Mechanism of Action: Cell Cycle Analysis Apoptosis Assays (Annexin V) CellAssay->MechanismAssay Characterize cellular effects of lead compounds TargetAssay Target Validation: Cellular Target Engagement (e.g., CETSA) MechanismAssay->TargetAssay Confirm on-target activity in cells InVivo Preclinical Screen: In Vivo Animal Models (Tumor Xenografts) TargetAssay->InVivo Evaluate in vivo efficacy and toxicity Lead Lead Candidate InVivo->Lead

A hierarchical workflow for screening indirubin derivatives.

III. Quantitative Data Summary

The following tables summarize the inhibitory activities of selected indirubin derivatives against key protein kinases and various human cancer cell lines.

Table 1: Kinase Inhibitory Activity of Indirubin Derivatives (IC50 Values)

DerivativeTarget KinaseIC50 (nM)Reference
Indirubin-3′-oximeCDK1/cyclin B180[3]
CDK2/cyclin A150[3]
CDK5/p2540[3]
GSK-3β10[3]
5-Nitro-5′-hydroxy-indirubin-3′-oxime (3a)CDK2/cyclin E1.9[10]
CDK1/cyclin B13[12]
5-Nitro-5′-fluoro-indirubin-3′-oxime (5a)CDK2/cyclin E1.7[10]
7-Bromoindirubin-3' oxime (7BIO)DYRK1A40[9]
Compound 6i (5'-carboxylate)DYRK211[9]
LDD-1937c-Met180[18]

Table 2: Anti-proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines (IC50 Values)

DerivativeCell LineCancer TypeIC50 (µM)Reference
5-Nitro-5′-hydroxy-indirubin-3′-oxime (3a)A549Lung0.2[10]
HCT116Colon0.2[10]
SNU-638Gastric0.3[10]
5-Nitro-5′-fluoro-indirubin-3′-oxime (5a)A549Lung0.3[10]
HCT116Colon0.2[10]
5'-Nitro-indirubinoxime (5'-NIO)RK3E-rasKidney (Rat)~1-12[17]
5'-Fluoro-indirubinoxime (5'-FIO)RK3E-rasKidney (Rat)~1-12[17]
Compound 4fSW480Colon1.65[19]
LU-1Lung2.21[19]
HepG2Liver1.90[19]
HL-60Leukemia1.35[19]

IV. Signaling Pathways and Mechanism of Action

Indirubin derivatives exert their anti-cancer effects by modulating multiple critical signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

The most well-characterized mechanism of indirubin action is the competitive inhibition of CDKs at the ATP-binding site.[3] By inhibiting CDKs, such as CDK1 and CDK2, derivatives block the phosphorylation of key substrates required for cell cycle progression, leading to arrest, typically in the G2/M phase.[1][17] This prevents cancer cells from dividing and proliferating.

G cluster_cdk Indirubin-Mediated Cell Cycle Arrest Indirubin Indirubin Derivative CDK_Cyclin CDK/Cyclin Complex (e.g., CDK1/Cyclin B) Indirubin->CDK_Cyclin Inhibits ATP Binding Site Arrest G2/M Arrest Indirubin->Arrest Induces Substrate Cell Cycle Substrates (e.g., Histones, Rb) CDK_Cyclin->Substrate Phosphorylates G2M G2/M Phase Progression Substrate->G2M Promotes Apoptosis Apoptosis Arrest->Apoptosis Can lead to G cluster_stat3 Indirubin-Mediated Inhibition of STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Genes Target Genes (Bcl-2, Cyclin D1, VEGF) Nucleus->Genes Activates Transcription Apoptosis Inhibition of Apoptosis Cell Proliferation Genes->Apoptosis Indirubin Indirubin Derivative Indirubin->JAK Inhibits Indirubin->STAT3 Inhibits Phosphorylation

References

in vitro anti-cancer effects of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Anti-Cancer Effects of Indirubin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin, a bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its potent anti-neoplastic properties.[1][2] Initially identified for its efficacy in treating chronic myelogenous leukemia, extensive in vitro research has revealed that Indirubin and its derivatives exert multi-faceted anti-cancer effects through the modulation of several key cellular pathways.[1][3][4] This document provides a comprehensive technical overview of Indirubin's mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways it disrupts. The primary mechanisms include the inhibition of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and the STAT3 signaling pathway, alongside the activation of the aryl hydrocarbon receptor (AhR). These actions culminate in potent anti-proliferative effects, cell cycle arrest, and the induction of apoptosis across a wide spectrum of human cancer cell lines.

Molecular Mechanisms of Action

Indirubin's anti-cancer activity stems from its ability to interact with multiple intracellular targets, functioning as a competitive ATP inhibitor for several kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Indirubin was first identified as a potent inhibitor of CDKs, which are master regulators of cell cycle progression. It competitively binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb). This inhibition blocks cell cycle progression, primarily causing arrest in the G1/S and G2/M phases. Various derivatives show high affinity for multiple CDK complexes.

Indirubin's Inhibition of the CDK Pathway cluster_0 Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) pRb pRb Phosphorylation CDK_Cyclin->pRb G2_M G2/M Transition CDK_Cyclin->G2_M E2F E2F Release pRb->E2F G1_S G1/S Transition E2F->G1_S Arrest Cell Cycle Arrest G1_S->Arrest G2_M->Arrest Indirubin Indirubin Indirubin->CDK_Cyclin Inhibits Indirubin's Inhibition of the JAK/Src-STAT3 Pathway cluster_0 STAT3 Signaling JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates Src Src Src->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->Dimer Genes Target Gene Expression (Mcl-1, Survivin) Dimer->Genes Survival Cell Survival & Proliferation Genes->Survival Apoptosis Apoptosis Survival->Apoptosis leads to Indirubin Indirubin Indirubin->JAK Inhibits Indirubin->Src Inhibits Indirubin-Mediated AhR Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indirubin Indirubin AhR AhR Indirubin->AhR Binds AhR_n AhR AhR->AhR_n Translocation Complex AhR/ARNT Complex AhR_n->Complex ARNT ARNT ARNT->Complex DRE DRE Complex->DRE Binds p27 p27 Gene Expression DRE->p27 Upregulates Arrest Cell Cycle Arrest p27->Arrest Contributes to Workflow: Cell Viability (MTT) Assay A 1. Seed cells in 96-well plate B 2. Treat with Indirubin (24-72h) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Read absorbance on plate reader D->E F 6. Calculate viability and determine IC50 E->F Workflow: Apoptosis Detection (TUNEL Assay) A 1. Fix and permeabilize Indirubin-treated cells B 2. Incubate with TdT enzyme and labeled dUTPs A->B C 3. TdT adds labeled dUTPs to fragmented DNA ends B->C D 4. Wash and detect label (e.g., via fluorescent antibody) C->D E 5. Counterstain nuclei (DAPI/Hoechst) D->E F 6. Visualize with fluorescence microscopy E->F

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Indirubin in various samples.

1. Introduction

Indirubin is a naturally occurring isomer of indigo, found in plants of the Indigofera genus and has been identified as the active component in various traditional medicinal preparations. It has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and anti-tumor effects, primarily through the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). Accurate and precise quantification of Indirubin is crucial for quality control of herbal medicines, pharmacokinetic studies, and in vitro biological assays. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Indirubin.

2. Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify Indirubin. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol (B129727) and water mixture. Detection is performed at a wavelength where Indirubin exhibits significant absorbance, allowing for sensitive and specific quantification against a standard calibration curve.

3. Experimental

3.1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this application.[1]

  • Column: A C18 reversed-phase column is recommended for the separation.[1][2][3]

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for standard and sample preparation.[4]

    • Indirubin standard (≥98% purity).

3.2. Chromatographic Conditions

The following table summarizes the recommended HPLC operational parameters for the analysis of Indirubin. These parameters may be adapted based on the specific instrumentation and column used.

ParameterRecommended Conditions
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (73:27, v/v) or (75:25, v/v)
Alternative: Acetonitrile and Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C or 35°C
Detection Wavelength 289 nm or 290 nm
Injection Volume 10-20 µL

3.3. Preparation of Standard Solutions

Indirubin is soluble in organic solvents like DMSO and DMF.

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Indirubin standard and dissolve it in a known volume of DMSO or DMF. Sonication may be required to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1.6 - 14.4 µg/mL).

3.4. Sample Preparation

The sample preparation method will vary depending on the matrix. For solid samples like plant material:

  • Weigh a known amount of the finely ground sample.

  • Extract the Indirubin using a suitable solvent such as methanol or DMF, potentially with the aid of sonication.

  • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • If necessary, dilute the filtered extract with the mobile phase to bring the Indirubin concentration within the calibration range.

4. Method Validation Summary

The described HPLC method has been validated for the quantification of Indirubin. The following table summarizes typical method validation parameters.

ParameterTypical Value
Linearity Range 1.6 - 14.4 µg/mL or 0.031 - 2.48 mg/L
Correlation Coefficient (r²) > 0.999
Precision (RSD%) Intra-day and Inter-day RSD < 10%
Accuracy (Recovery) > 98%
Limit of Detection (LOD) 31 µg/L

5. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the HPLC analysis of Indirubin.

Indirubin_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Indirubin Standard Solutions Injection Inject Standard/Sample Standard_Prep->Injection Calibration Generate Calibration Curve Sample_Prep Prepare Sample (Extraction, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->HPLC_System Detection UV Detection (289/290 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Standard Peak Areas Quantification Quantify Indirubin in Sample Integration->Quantification Sample Peak Area Calibration->Quantification

Caption: General workflow for the HPLC quantification of Indirubin.

The HPLC method described in this application note is a reliable, accurate, and precise technique for the quantitative analysis of Indirubin. The use of a C18 column with a methanol-water mobile phase and UV detection at approximately 290 nm provides excellent separation and sensitivity. This protocol is suitable for routine quality control, pharmacokinetic analysis, and various research applications involving Indirubin.

References

Application Notes and Protocols for Indirubin Standard Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), making it a compound of significant interest in cancer research and other therapeutic areas.[1][2] Accurate and reproducible experimental results rely on the correct preparation of Indirubin standard solutions. These application notes provide detailed protocols for the preparation of Indirubin standard solutions for High-Performance Liquid Chromatography (HPLC) analysis and cell-based assays.

Physicochemical Properties and Solubility Data

Indirubin is a purple crystalline solid that is practically insoluble in water but soluble in several organic solvents.[3] Its stability is poor, and it should be stored away from light and heat.[4] The key properties are summarized in the table below.

PropertyValueReference
CAS Number 479-41-4[3]
Molecular Formula C₁₆H₁₀N₂O₂
Molecular Weight 262.26 g/mol
Appearance Purple crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years when stored at -20°C
Solubility in DMSO Approximately 1 mg/mL, up to 5 mg/mL with sonication
Solubility in Dimethylformamide (DMF) Approximately 1 mg/mL
Solubility in Methanol Very slightly soluble, heating may be required
Solubility in Water Insoluble or slightly soluble

Experimental Protocols

Protocol 1: Preparation of Indirubin Stock Solution for HPLC Analysis

This protocol describes the preparation of a 1 mg/mL Indirubin stock solution in Dimethylformamide (DMF) for use in HPLC analysis.

Materials:

  • Indirubin powder (≥98% purity)

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of Indirubin powder using an analytical balance and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of HPLC-grade DMF to the volumetric flask.

  • Mixing: Vortex the flask for 1-2 minutes to aid dissolution.

  • Sonication: Place the flask in a sonicator bath for 10-15 minutes to ensure complete dissolution of the Indirubin. The solution should be a clear purple.

  • Volume Adjustment: Allow the solution to return to room temperature. Then, add DMF to the flask to bring the final volume to the 10 mL mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial and store it at -20°C. This stock solution is now ready for preparing calibration standards by serial dilution.

Protocol 2: Preparation of Indirubin Stock Solution for Cell-Based Assays

This protocol details the preparation of a 10 mM Indirubin stock solution in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.

Materials:

  • Indirubin powder (≥98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculation: Calculate the mass of Indirubin required to make a 10 mM stock solution. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 262.26 g/mol * 1000 mg/g = 2.62 mg

  • Weighing: Aseptically weigh the calculated amount of Indirubin powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile DMSO (e.g., 1 mL) to the microcentrifuge tube.

  • Mixing: Vortex the tube until the Indirubin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in light-protected tubes at -20°C.

Note on working solutions for cell culture: When preparing working solutions, dilute the DMSO stock solution in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).

Signaling Pathways and Experimental Workflows

Indirubin's Mechanism of Action: Inhibition of CDK and GSK-3β Signaling

Indirubin exerts its biological effects primarily by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). This inhibition disrupts the cell cycle and other signaling pathways crucial for cell proliferation and survival.

Indirubin_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 GSK-3β Signaling CyclinD_CDK46 Cyclin D / CDK4/6 G1_S G1/S Transition CyclinD_CDK46->G1_S CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1 G2_M G2/M Transition CyclinB_CDK1->G2_M G1_S->CyclinA_CDK2 S_Phase->CyclinB_CDK1 GSK3B GSK-3β Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates Degradation Degradation Beta_Catenin->Degradation Indirubin Indirubin Indirubin->CyclinD_CDK46 inhibits Indirubin->CyclinE_CDK2 inhibits Indirubin->CyclinA_CDK2 inhibits Indirubin->CyclinB_CDK1 inhibits Indirubin->GSK3B inhibits

Caption: Indirubin inhibits CDK/Cyclin complexes and GSK-3β.

Experimental Workflow: HPLC Quantification of Indirubin

The following diagram illustrates a typical workflow for the quantitative analysis of Indirubin using HPLC.

HPLC_Workflow start Start prep_standard Prepare Indirubin Standard Solution (Protocol 1) start->prep_standard prep_sample Prepare Sample for Analysis (e.g., extraction) start->prep_sample serial_dilution Perform Serial Dilutions (Calibration Standards) prep_standard->serial_dilution hplc_analysis HPLC Analysis (e.g., C18 column, UV detection at 290 nm) serial_dilution->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Indirubin in Sample data_acquisition->quantification calibration_curve->quantification end End quantification->end

Caption: Workflow for Indirubin quantification by HPLC.

References

Application Notes and Protocols: Utilizing Indirubin in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using Indirubin and its derivatives in Western blot analysis to investigate its effects on various signaling pathways. This document outlines detailed experimental protocols, summarizes quantitative data on protein expression changes, and includes visual representations of key signaling pathways and experimental workflows.

Indirubin, a natural bis-indole alkaloid, and its derivatives are potent inhibitors of several protein kinases, making them valuable tools for studying cellular signaling and for potential therapeutic development.[1][2][3] Western blotting is an essential technique to elucidate the mechanism of action of Indirubin by detecting changes in the expression and phosphorylation status of key proteins involved in oncogenesis and other disease processes.[2]

Data Presentation: Effects of Indirubin on Protein Expression

The following table summarizes the observed changes in the expression and phosphorylation of key proteins in response to treatment with Indirubin or its derivatives, as determined by Western blot analysis in various studies.

Target PathwayProteinEffect of Indirubin TreatmentCellular Context
STAT3 Signaling Phospho-STAT3 (Tyr705)DecreasedHuman breast and prostate cancer cells
Total STAT3No significant changeHuman breast and prostate cancer cells
Phospho-SrcDecreasedHuman breast and prostate cancer cells
Phospho-Jak1DecreasedHuman breast and prostate cancer cells
Mcl-1DecreasedHuman breast and prostate cancer cells
SurvivinDecreasedHuman breast and prostate cancer cells
GSK-3β Signaling Phospho-GSK-3β (Ser9)Increased4T1 breast cancer cells
Total GSK-3βNo significant change4T1 breast cancer cells
Wnt/β-catenin Signaling WIF-1IncreasedHaCaT cells
Frizzled2DecreasedHaCaT cells
Frizzled5DecreasedHaCaT cells
β-cateninDecreasedHaCaT cells
PI3K/AKT Signaling Phospho-PI3KDecreasedRAW264.7 macrophages; HeLa cells
Phospho-AKTDecreasedRAW264.7 macrophages; HeLa cells
EGFR Signaling Phospho-EGFRDecreasedEpidermal keratinocytes; RAW264.7 macrophages
Cell Cycle Regulation CDC25BDecreasedEpidermal keratinocytes

Experimental Protocols

This section provides a detailed protocol for performing a Western blot analysis to investigate the effects of Indirubin treatment on cultured cells.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HaCaT, MCF-7, RAW264.7) at an appropriate density in culture dishes and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Indirubin Preparation: Prepare a stock solution of Indirubin or its derivative (e.g., Indirubin-5-sulfonate) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: On the following day, replace the culture medium with fresh medium containing various concentrations of Indirubin. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Lysate Preparation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.[4]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-60 µg) from each sample into the wells of an SDS-polyacrylamide gel.[4][5] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4][5]

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-GSK-3β) diluted in the blocking buffer overnight at 4°C with gentle agitation.[4][6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][6]

  • Washing: Repeat the washing step (4.3).

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or α-tubulin.[6] Alternatively, total protein staining can be used for normalization.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Indirubin and the general workflow for a Western blot experiment.

Indirubin_Signaling_Pathways cluster_stat3 STAT3 Signaling cluster_gsk3b GSK-3β Signaling cluster_wnt Wnt/β-catenin Signaling STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Mcl1 Mcl-1 pSTAT3->Mcl1 Survivin Survivin pSTAT3->Survivin Src Src Jak1 Jak1 Src->Jak1 Jak1->STAT3 Proliferation_Survival Proliferation & Survival Mcl1->Proliferation_Survival Survivin->Proliferation_Survival GSK3b GSK-3β pGSK3b p-GSK-3β (inactive) GSK3b->pGSK3b WIF1 WIF-1 Frizzled Frizzled WIF1->Frizzled beta_catenin β-catenin Frizzled->beta_catenin Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Indirubin Indirubin Indirubin->Jak1 Indirubin->GSK3b Indirubin->WIF1 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Indirubin Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection analysis 10. Normalization & Quantification detection->analysis

References

Application Notes: Indirubin as a Standard for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin is a natural bis-indole alkaloid and the primary active component of the traditional Chinese medicine formulation, Danggui Longhui Wan.[1][2] Due to its potent biological activities, indirubin and its more soluble derivative, indirubin-5-sulfonate, have garnered significant interest in biomedical research, particularly in the field of oncology.[1][3]

The primary mechanism of action for indirubin involves the potent inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[4] CDKs are crucial regulators of cell cycle progression, and their inhibition by indirubin leads to cell cycle arrest and the induction of apoptosis, or programmed cell death. This well-defined mechanism makes indirubin an excellent positive control or reference standard in a variety of cell-based assays designed to screen for novel therapeutic agents, validate assay performance, and elucidate cellular pathways.

These application notes provide comprehensive protocols, quantitative data, and pathway diagrams for utilizing indirubin as a standard in key cell-based assays.

Mechanism of Action and Key Signaling Pathways

Indirubin and its derivatives exert their anti-proliferative effects by modulating several critical signaling pathways often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Indirubin competitively binds to the ATP-binding pocket of CDKs, such as CDK1 and CDK2, blocking their catalytic activity. This prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S and G2/M phases.

  • STAT3 Pathway Inhibition: Indirubin can suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This prevents STAT3 dimerization, nuclear translocation, and its function as a transcription factor for pro-proliferative and anti-apoptotic genes.

  • PI3K/Akt Pathway Inhibition: Evidence suggests that indirubin can inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell survival, growth, and proliferation.

  • Wnt/β-catenin Pathway Inhibition: Indirubin has been shown to suppress the Wnt/β-catenin signaling pathway, which plays a critical role in cell fate determination and proliferation.

Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A/E Indirubin->CDK2_CyclinA inhibits G2M_Checkpoint G2/M Phase Progression CDK1_CyclinB->G2M_Checkpoint promotes G1S_Checkpoint G1/S Phase Progression CDK2_CyclinA->G1S_Checkpoint promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest G1S_Checkpoint->Cell_Cycle_Arrest

Indirubin inhibits CDKs to induce cell cycle arrest.

cluster_nucleus Nucleus Cytokine_GF Cytokines / Growth Factors Receptor Receptor Cytokine_GF->Receptor JAK_Src JAK / Src Kinases Receptor->JAK_Src activate STAT3 STAT3 JAK_Src->STAT3 phosphorylates pSTAT3 p-STAT3 JAK_Src->pSTAT3 phosphorylates Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Transcription promotes Indirubin Indirubin Indirubin->JAK_Src inhibits

Indirubin inhibits the STAT3 signaling pathway.

Data Presentation: Quantitative Analysis

Indirubin serves as a reliable standard, providing reproducible quantitative data across various assays. The following tables summarize its inhibitory activities.

Table 1: Kinase Inhibitory Activity of Indirubin and Derivatives

Compound Kinase Target IC50 Value Reference(s)
Indirubin GSK-3β ~0.6 µM
Indirubin CDKs (general) 2.2 - 10 µM
Indirubin-5-sulfonate CDK1/cyclin B 0.18 µM
Indirubin-5-sulfonate CDK2/cyclin A 0.12 µM
Indirubin-5-sulfonate CDK5/p25 0.05 µM

| Indirubin Derivative (E804) | c-Src | 0.43 µM | |

Table 2: Anti-proliferative Activity of Indirubin in Cancer Cell Lines

Cell Line Cancer Type Assay IC50 Value Reference(s)
SKOV3 Ovarian Cancer MTT 3.003 µM
HeLa Cervical Cancer MTT >10 µM (at 24h)
A2780 Ovarian Cancer CCK-8 ~5 µM (at 72h)

| OVCAR3 | Ovarian Cancer | CCK-8 | ~5 µM (at 72h) | |

Table 3: Representative Apoptosis Induction by Indirubin

Cell Line Concentration % Apoptotic Cells Method Reference(s)
SKOV3 0 µM (Control) 5.2 ± 0.8% Flow Cytometry
SKOV3 1 µM 12.5 ± 1.5% Flow Cytometry
SKOV3 3 µM 28.7 ± 2.1% Flow Cytometry
SKOV3 10 µM 45.3 ± 3.4% Flow Cytometry

Note: Data is representative of Indirubin's effect. The original study utilized flow cytometry to quantify apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells, which is often used as an indicator of cell proliferation.

A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat Cells (Indirubin dilutions & controls) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (B1609692) (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate % Viability, Determine IC50) G->H

Workflow for the MTT Cell Viability Assay.

Materials:

  • Indirubin stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the Indirubin stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO concentration matched to the highest Indirubin dose) and an untreated control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of Indirubin or controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Indirubin concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

A 1. Treat Cells with Indirubin B 2. Harvest Cells (Include supernatant) A->B C 3. Wash Cells (Ice-cold PBS) B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Cells treated with Indirubin as described previously

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Methodology:

  • Cell Treatment and Harvesting: Treat cells with desired concentrations of Indirubin for a specified time. Harvest both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes. This removes residual medium and serum.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring ATP consumption. It is used to determine the IC50 of an inhibitor like Indirubin.

A 1. Prepare Reagents (Kinase, Substrate, ATP, Indirubin) B 2. Dispense Indirubin Dilutions (384-well plate) A->B C 3. Add Kinase & Substrate Mixture B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 60 min, 30°C) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Detect ADP (Add Kinase Detection Reagent) F->G H 8. Measure Luminescence & Analyze G->H

Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Indirubin-5-sulfonate stock solution (in DMSO)

  • Recombinant active kinase (e.g., CDK1/cyclin B)

  • Specific kinase substrate (peptide)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Indirubin-5-sulfonate in kinase assay buffer. Prepare working solutions of the kinase, substrate, and ATP. The ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Reaction Setup: To the wells of a white, opaque microplate, add the serially diluted Indirubin-5-sulfonate or vehicle control.

  • Add Kinase/Substrate: Add the diluted kinase and its specific substrate to each well.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the enzyme reaction.

  • ATP Depletion: Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction volume. This reagent will deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. The luminescence signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Quantitative Analysis of Indirubin by LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin is a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, which has been used in the treatment of chronic myelogenous leukemia.[1][2] Modern research has revealed that indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and other signaling pathways.[3] This has led to significant interest in indirubin and its analogues as potential therapeutic agents for various proliferative diseases and neurodegenerative disorders.

Accurate and sensitive quantification of indirubin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high selectivity, sensitivity, and speed.[3] This document provides a comprehensive overview of the methodologies for the quantitative analysis of indirubin by LC-MS, including detailed experimental protocols and a summary of quantitative data from various validated methods.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of indirubin in complex biological matrices such as plasma and cell culture medium. The following protocol is a synthesis of validated methods reported in the scientific literature.

Sample Preparation

The goal of sample preparation is to extract indirubin from the biological matrix and remove interfering substances. Two common methods are protein precipitation (PP) and liquid-liquid extraction (LLE).

a) Protein Precipitation (for plasma samples)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structural analog of indirubin).

  • Add 150 µL of cold acetonitrile (B52724) (or a 9:1 mixture of acetonitrile:methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (for plasma and cell culture medium)

  • To 100 µL of sample (plasma or cell culture medium), add 10 µL of the internal standard (IS) working solution.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ether/dichloromethane).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

c) Pass-Through Sample Preparation (for plasma samples)

  • Use a phospholipid removal plate (e.g., Waters Ostro™).

  • Condition the plate according to the manufacturer's instructions.

  • Load the plasma sample (pre-treated with acetonitrile and an internal standard) onto the plate.

  • Collect the eluate using a vacuum manifold.

  • The eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical liquid chromatography and mass spectrometry parameters for the quantitative analysis of indirubin.

Table 1: Liquid Chromatography Conditions

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% or 0.2% Formic Acid
Mobile Phase B Acetonitrile with 0.1% or 0.2% Formic Acid
Gradient Elution Start at 30% B, increase to 95-100% B over several minutes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 60°C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Conditions

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive or negative mode. [M+H]⁺ is commonly used for indirubin.
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition for Indirubin m/z 263.2 → 234.8
MRM Transition for Indirubin (alternative) m/z 263.2 → 219.1
Ion Source Temperature 400 - 550°C
Capillary Voltage 3.0 - 4.5 kV
Collision Gas Argon

Quantitative Data Summary

The following tables provide a summary of quantitative data from validated LC-MS/MS methods for indirubin analysis in various biological matrices.

Table 3: Method Validation Parameters for Indirubin Quantification

MatrixLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Recovery (%)Reference
Rat Plasma5.00500>0.99 (quadratic)≥75.5
Human Plasma1 - 333 (nM)500 (nM)≥0.9964.3 - 97.0
Cell Culture Medium (DMEM)1 (nM)50 (nM)≥0.99Lower than plasma
Rat Serum31 (µg/L)2480 (µg/L)0.9996>98

Table 4: Stability of Indirubin in Rat Plasma

ConditionDurationStability
Freeze/Thaw CyclesAt least 3 cyclesStable
Room Temperature3 hoursStable
Autosampler (10°C)96 hoursStable
Long-term Storage (-65°C)84 daysStable

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Cell Culture) add_is Add Internal Standard (IS) sample->add_is extraction Extraction (PP, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM Mode) lc_ms->data_acq chrom_integration Chromatogram Integration data_acq->chrom_integration cal_curve Calibration Curve Generation chrom_integration->cal_curve quantification Quantification of Indirubin Concentration cal_curve->quantification

Caption: General experimental workflow for the quantitative analysis of Indirubin by LC-MS.
Signaling Pathways of Indirubin

Indirubin exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate its inhibitory action on the Cyclin-Dependent Kinase (CDK), Glycogen Synthase Kinase-3β (GSK-3β), and STAT3 signaling pathways.

cdk_pathway cluster_G1S G1/S Progression cluster_G2M G2/M Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates Phospho_Rb pRb-P CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates CyclinA Cyclin A CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 M_Phase M Phase CDK1->M_Phase Promotes G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase G2_Phase->M_Phase G2/M Transition CellCycle Cell Cycle Progression Indirubin Indirubin Indirubin->CDK46 Inhibits Indirubin->CDK2 Inhibits Indirubin->CDK1 Inhibits E2F E2F Rb->E2F Inhibits E2F->S_Phase Promotes

Caption: Indirubin inhibits cell cycle progression by targeting Cyclin-Dependent Kinases (CDKs).

gsk3b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Axin Axin Dishevelled->Axin Inhibits GSK3b GSK-3β Axin->GSK3b APC APC APC->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and co-activates GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription Nucleus Nucleus Indirubin Indirubin Indirubin->GSK3b Inhibits

Caption: Indirubin inhibits the Wnt/β-catenin pathway by targeting GSK-3β.

stat3_pathway cluster_membrane_cytoplasm Cell Membrane & Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Src Src Src->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes GeneTranscription Target Gene Transcription (e.g., Mcl-1, Survivin) STAT3_dimer->GeneTranscription Translocates and activates transcription Nucleus Nucleus Indirubin Indirubin Indirubin->JAK Inhibits Indirubin->Src Inhibits Indirubin->STAT3 Inhibits Phosphorylation

Caption: Indirubin inhibits the JAK/STAT3 signaling pathway.

Conclusion

The LC-MS/MS methods described provide a sensitive, selective, and robust approach for the quantitative analysis of indirubin in various biological matrices. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. The visualization of the experimental workflow and the key signaling pathways modulated by indirubin further aids in the understanding of its analytical determination and mechanism of action. Proper method validation is crucial to ensure the reliability of the generated data for pharmacokinetic and other quantitative studies.

References

Indirubin as a Standard for Enzyme Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin and its derivatives are potent inhibitors of several protein kinases, making them valuable tools in research and drug discovery. This document provides detailed application notes and protocols for the use of indirubin as a standard in enzyme activity assays, with a focus on Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). The methodologies described herein are essential for determining the inhibitory potential of test compounds and for elucidating the roles of these kinases in various signaling pathways.

Introduction

Indirubin, a natural bis-indole alkaloid, and its synthetic derivatives have garnered significant attention for their ability to inhibit the activity of various protein kinases by competing with ATP for the enzyme's binding site.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a major focus of therapeutic development. Indirubin's inhibitory profile against key kinases such as CDKs, GSK-3β, and DYRKs makes it an excellent positive control or standard for in vitro kinase activity assays.[3][4] These assays are fundamental for screening compound libraries, determining half-maximal inhibitory concentrations (IC50), and understanding structure-activity relationships.

This document offers a comprehensive guide, including detailed protocols for luminescence-based kinase assays, a summary of quantitative inhibitory data for indirubin and its analogs, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary: Inhibitory Activity of Indirubin and Its Derivatives

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of indirubin and its key derivatives against CDK, GSK-3β, and DYRK family kinases. These values are compiled from various studies, and it is important to note that experimental conditions may differ.

Table 1: IC50 Values of Indirubin and Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundCDK1/cyclin B (μM)CDK2/cyclin A (μM)CDK2/cyclin E (μM)CDK4/cyclin D1 (μM)CDK5/p25 (μM)Reference(s)
Indirubin9---5.5[3]
Indirubin-3'-monoxime0.180.440.253.330.065
Indirubin-5-sulfonate-Inhibits---

Table 2: IC50 Values of Indirubin and Derivatives against Glycogen Synthase Kinase-3β (GSK-3β)

CompoundGSK-3β (μM)Reference(s)
Indirubin0.6
Indirubin-3'-monoxime--
6-Bromoindirubin-3'-oxime (6BIO)-

Table 3: IC50 Values of Indirubin and Derivatives against Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs)

CompoundDYRK1A (nM)DYRK2 (nM)Reference(s)
7-bromo-5′-carboxyindirubin-3′ oxime210130
Indirubin Analogs (general)VariesVaries

Experimental Protocols

The following is a detailed protocol for a non-radioactive, luminescence-based in vitro kinase assay, which is broadly applicable for assessing the inhibitory activity of compounds like indirubin against CDKs, GSK-3β, and DYRKs. This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is inversely proportional to the amount of ATP remaining in the reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β, or DYRK1A)

  • Indirubin (or derivative) stock solution (e.g., 10 mM in DMSO)

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of indirubin in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Thaw the recombinant kinase, substrate, and ATP on ice.

    • Dilute the kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The concentrations of substrate and ATP should ideally be at or near their respective Km values for the target kinase.

  • Kinase Reaction:

    • To the wells of a white, opaque microplate, add 5 µL of the serially diluted indirubin or vehicle control (DMSO in kinase assay buffer).

    • Add 10 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Plot the luminescence signal (proportional to ADP produced) against the logarithm of the indirubin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in kinase activity.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the kinases that are inhibited by indirubin.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal_Transduction->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G1_S_Transition promotes Indirubin Indirubin Indirubin->CyclinD_CDK46 inhibits Indirubin->CyclinE_CDK2 inhibits Indirubin->CyclinA_CDK2 inhibits GSK3B_Signaling_Pathway cluster_AD Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) Amyloid_Beta Amyloid-β (Aβ) Production Neuronal_Dysfunction Neuronal Dysfunction Amyloid_Beta->Neuronal_Dysfunction Tau Tau Protein Hyperphosphorylation Tau Hyperphosphorylation (NFTs) Hyperphosphorylation->Neuronal_Dysfunction GSK3B GSK-3β GSK3B->Amyloid_Beta promotes GSK3B->Hyperphosphorylation promotes Indirubin Indirubin Indirubin->GSK3B inhibits DYRK1A_Signaling_Pathway cluster_downstream Downstream Effects DYRK1A DYRK1A Neurodevelopment Neurodevelopment DYRK1A->Neurodevelopment regulates Cell_Cycle_Control Cell Cycle Control DYRK1A->Cell_Cycle_Control regulates mRNA_Splicing mRNA Splicing DYRK1A->mRNA_Splicing regulates Indirubin_Derivative Indirubin Derivative Indirubin_Derivative->DYRK1A inhibits Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Serial dilution of Indirubin - Dilute Kinase, Substrate, ATP Start->Reagent_Prep Assay_Setup Set up Kinase Reaction in Plate: - Add Indirubin/Control - Add Kinase - Add Substrate/ATP mixture Reagent_Prep->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Detection_Step1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation->Detection_Step1 Incubation2 Incubate at Room Temperature Detection_Step1->Incubation2 Detection_Step2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubation2->Detection_Step2 Incubation3 Incubate at Room Temperature Detection_Step2->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis: - Subtract Background - Plot Dose-Response Curve - Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Studies of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin is a bis-indole alkaloid and the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation.[1][2] It was first identified for its clinical efficacy against chronic myelogenous leukemia (CML).[2] Mechanistically, indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), key regulators of the cell cycle.[2][3] This activity arrests the cell cycle and can induce apoptosis, making it a compound of interest for oncology.[1][3][4] Furthermore, indirubin exhibits significant anti-inflammatory properties, with demonstrated effects in models of sepsis, colitis, and acute lung injury.[5][6][7]

The therapeutic development of natural indirubin has been challenged by its poor aqueous solubility and absorption.[1][3] This has led to the synthesis of numerous derivatives, such as Indirubin-5-sulfonate and Indirubin-3'-oxime (Indox), designed to improve solubility, bioavailability, and pharmacological efficacy.[2][3] These application notes provide an overview of the signaling pathways affected by indirubin and detailed protocols for its use in various in vivo research models.

Mechanism of Action & Signaling Pathways

Indirubin exerts its biological effects by modulating multiple signaling pathways. Its primary mechanisms involve the inhibition of kinases crucial for cell proliferation and the modulation of pathways central to the inflammatory response.

Anti-Proliferative and Pro-Apoptotic Signaling

Indirubin's anti-cancer effects are largely attributed to its ability to competitively bind to the ATP-binding pocket of several key kinases.[3]

  • Cyclin-Dependent Kinases (CDKs): Indirubin inhibits CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases.[1][3]

  • Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β is another key anti-proliferative mechanism.[8]

  • STAT3 Signaling: Indirubin derivatives have been shown to block the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation.[9][10] This can be mediated through the direct inhibition of upstream kinases like c-Src.[10]

  • RAF/ERK, AKT, and SAPK/JNK Pathways: In pancreatic cancer models, Indirubin 3′-oxime (Indox) was found to inhibit the phosphorylation of multiple key proteins in these pathways, leading to reduced invasion and metastasis.[11]

Indirubin Indirubin Derivatives Src c-Src Indirubin->Src STAT3 STAT3 Indirubin->STAT3 CDKs CDK1/2/5 Indirubin->CDKs GSK3B GSK-3β Indirubin->GSK3B RAF RAF/ERK Pathway Indirubin->RAF AKT AKT Pathway Indirubin->AKT Src->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Proliferation Decreased Proliferation, Invasion, Metastasis STAT3->Proliferation CellCycle Cell Cycle Arrest (G1/S, G2/M) CDKs->CellCycle GSK3B->Proliferation RAF->Proliferation AKT->Proliferation CellCycle->Proliferation Indirubin Indirubin EGFR EGFR/SRC/PI3K Indirubin->EGFR MAPK MAPK Pathway (ERK, JNK, p38) Indirubin->MAPK NfKb NF-κB Pathway Indirubin->NfKb LPS Inflammatory Stimuli (e.g., LPS) LPS->EGFR LPS->MAPK LPS->NfKb EGFR->MAPK EGFR->NfKb Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NfKb->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation cluster_0 Setup cluster_1 Tumor Growth & Treatment cluster_2 Endpoint Analysis A 1. Prepare Cell Suspension (5-10 x 10^6 cells/100µL) in saline +/- Matrigel B 2. Implant Cells Subcutaneously into the flank of mice A->B C 3. Monitor Tumor Growth with calipers D 4. Randomize Mice (Tumor volume ~100-150 mm³) C->D E 5. Administer Treatment (e.g., Vehicle, Indirubin) per defined schedule (IP, IV) D->E F 6. Continue Monitoring Tumor volume, body weight, clinical signs E->F G 7. Euthanize & Harvest Tumors for analysis (Histology, Western Blot) F->G A 1. Dose-Finding Study Administer a wide range of single doses (e.g., 10-1000 mg/kg) B 2. Definitive Study Select narrower dose range based on initial findings A->B C 3. Administer Compound (Oral gavage or IP) to groups, including a vehicle control B->C D 4. Observe for 14 Days Monitor clinical signs, body weight, posture, activity, breathing C->D E 5. Endpoint Analysis Collect blood for hematology & clinical chemistry. Perform histopathology on major organs D->E

References

Application Notes and Protocols for Indirubin as a Standard in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives are potent inhibitors of several protein kinases, making them valuable tools in drug discovery and high-throughput screening (HTS).[1][2] The sulfonated derivative, Indirubin-5-sulfonate, offers improved aqueous solubility, rendering it particularly suitable for in vitro biological assays.[3] This document provides detailed application notes and protocols for the use of indirubin and its derivatives as a standard in HTS campaigns aimed at identifying and characterizing novel kinase inhibitors.

Indirubins primarily exert their biological effects by competitively binding to the ATP pocket of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][3] This inhibition of kinase activity leads to cell cycle arrest and the induction of apoptosis, making indirubin an excellent positive control for HTS assays targeting these or related kinases.

Data Presentation: Inhibitory Profile of Indirubin-5-sulfonate

The following table summarizes the in vitro inhibitory activity of Indirubin-5-sulfonate against a panel of key protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
GSK-3β~5-50*

*Note: The IC50 for GSK-3β is reported as a range, reflecting its high potency against this kinase.

Signaling Pathways

Indirubin and its derivatives intervene in critical signaling pathways that regulate cell proliferation and survival.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK46 CDK4/6 Cyclin D pRb pRb CDK46->pRb P E2F E2F pRb->E2F Inhibits CDK2_E CDK2 Cyclin E E2F->CDK2_E Activates CDK2_E->pRb P DNA_Synth DNA Synthesis CDK2_E->DNA_Synth CDK1_B CDK1 Cyclin B DNA_Synth->CDK1_B Mitosis Mitosis CDK1_B->Mitosis Indirubin Indirubin Indirubin->CDK46 Inhibition Indirubin->CDK2_E Inhibition Indirubin->CDK1_B Inhibition GSK3B_Pathway Indirubin Indirubin GSK3B GSK-3β Indirubin->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibits (Degradation) Apoptosis Apoptosis GSK3B->Apoptosis Promotes Gene_Expression Gene Expression (Proliferation, Survival) Beta_Catenin->Gene_Expression Promotes HTS_Workflow Compound_Plating Compound Plating (50 nL) Kinase_Substrate Add Kinase/ Substrate Mix (5 µL) Compound_Plating->Kinase_Substrate Pre_incubation Pre-incubate (15 min) Kinase_Substrate->Pre_incubation ATP_Addition Add ATP (5 µL) Initiate Reaction Pre_incubation->ATP_Addition Incubation Incubate (60 min) ATP_Addition->Incubation Stop_Detection Add Stop/Detection Buffer (10 µL) Incubation->Stop_Detection Final_Incubation Incubate (60 min) Stop_Detection->Final_Incubation Read_Plate Read Plate (TR-FRET) Final_Incubation->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

References

Proper Handling and Storage of Indirubin Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling, storage, and use of the Indirubin standard. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Product Information and Physical Properties

Indirubin is a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan.[1] It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3]

PropertyValueReferences
Molecular Formula C₁₆H₁₀N₂O₂[4]
Molecular Weight 262.3 g/mol [4]
Appearance Dark red to red-violet crystalline solid/powder
Melting Point 348–353 °C
Purity ≥98%
UV/Vis (λmax) 241, 289, 360 nm

Safety Precautions and Handling

Indirubin should be handled with care, following standard laboratory safety procedures. While not classified as a hazardous substance by all sources, it may cause irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Body Protection: A laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, an N95-rated respirator or higher is recommended to prevent inhalation.

Handling Procedures:

  • All weighing and initial dilutions of powdered Indirubin must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Establish a designated area for handling Indirubin to prevent cross-contamination.

  • Avoid creating dust when handling the powder.

  • Avoid contact with skin and eyes. In case of contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes.

  • Do not ingest or inhale. If inhaled, move to fresh air.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage is critical to maintain the stability and integrity of the Indirubin standard.

Storage ConditionDetailsReferences
Temperature Store at -20°C for long-term storage.
Light Protect from light. Indirubin's stability is poor in a thermal and light environment.
Air Store in a tightly sealed container.
Stability Stable for ≥4 years when stored at -20°C.

Solubility and Solution Preparation

Indirubin has poor water solubility. Organic solvents are required for its dissolution.

SolventSolubilityReferences
Dimethyl sulfoxide (B87167) (DMSO) ~1 mg/mL and 5 mg/mL
Dimethylformamide (DMF) ~1 mg/mL
Tetrahydrofuran Slightly soluble
Chloroform, Acetone Very slightly soluble
Ethanol, Ethyl ether, Water Insoluble
Protocol 4.1: Preparation of a 10 mM Indirubin Stock Solution in DMSO

Materials:

  • Indirubin standard

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the Indirubin vial to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of Indirubin powder. For 1 mL of a 10 mM stock solution, weigh 2.623 mg of Indirubin (MW = 262.3 g/mol ).

  • Add the appropriate volume of DMSO to the vial containing the Indirubin powder.

  • Vortex the solution until the Indirubin is completely dissolved. Gentle warming or sonication may be required to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Experimental Protocols

Protocol 5.1: General Workflow for In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Indirubin against a specific kinase.

Materials:

  • Indirubin stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinase and its specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Microplate

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody)

Procedure:

  • Prepare Working Solutions: Serially dilute the Indirubin stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as in the Indirubin dilutions.

  • Reaction Setup: In a microplate, combine the purified kinase, its substrate, and the various concentrations of Indirubin or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined duration.

  • Terminate and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Indirubin concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_indirubin Prepare Indirubin Working Solutions setup Set up Reaction in Microplate prep_indirubin->setup prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction and Detect Signal incubate->terminate analyze Calculate % Inhibition and IC50 Value terminate->analyze

Workflow for an in vitro kinase inhibition assay.

Signaling Pathways Modulated by Indirubin

Indirubin has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Wnt/β-catenin Signaling Pathway

Indirubin can inhibit the Wnt/β-catenin signaling pathway. It has been shown to promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restoration of WIF-1 protein expression. This, in turn, inhibits the expression of Frizzled2, Frizzled5, and β-catenin. Inhibition of this pathway contributes to Indirubin's anti-proliferative effects.

wnt_pathway indirubin Indirubin dnmt1 DNMT1 indirubin->dnmt1 inhibits wif1_promoter WIF-1 Promoter dnmt1->wif1_promoter methylates wif1 WIF-1 wif1_promoter->wif1 expresses frizzled Frizzled Receptors wif1->frizzled inhibits beta_catenin β-catenin frizzled->beta_catenin activates proliferation Cell Proliferation beta_catenin->proliferation promotes

Indirubin's inhibition of the Wnt/β-catenin pathway.
EGFR/SRC/PI3K and NF-κB/MAPK Signaling Pathways

Indirubin has demonstrated protective effects against sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages. By inhibiting these pathways, Indirubin can significantly reduce inflammatory responses and cell death.

egfr_pathway lps LPS egfr_src EGFR/SRC lps->egfr_src indirubin Indirubin indirubin->egfr_src inhibits pi3k PI3K egfr_src->pi3k nfkb_mapk NF-κB/MAPK egfr_src->nfkb_mapk inflammation Inflammation & Cell Death pi3k->inflammation nfkb_mapk->inflammation

Indirubin's targeting of EGFR/SRC/PI3K and NF-κB/MAPK pathways.

Disposal

All waste containing Indirubin, including unused powder, contaminated labware, and aqueous waste, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Troubleshooting & Optimization

Indirubin Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of indirubin and its derivatives. Find answers to frequently asked questions and troubleshoot common problems encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with indirubin?

Indirubin is susceptible to degradation from several factors, including light, temperature, and pH. Its poor stability necessitates careful handling and storage to ensure the integrity of experimental results.[1] It is known to be light-sensitive and should be stored protected from light.[1][2]

Q2: What is the recommended solvent for dissolving indirubin?

Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing indirubin stock solutions.[3][4] It is slightly soluble in DMSO, and warming the solution or using sonication can aid in dissolution. For in vivo studies, formulations such as self-emulsifying drug delivery systems (SEDDS) have been explored to enhance solubility and bioavailability.

Q3: How should I store my indirubin powder and stock solutions?

  • Powder: Store indirubin powder at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: Aliquot and store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles. Always protect solutions from light.

Q4: Is indirubin sensitive to light?

Yes, indirubin is known to be light-sensitive. Exposure to light can lead to photodegradation and the formation of byproducts such as isatin, isatoic anhydride, and anthranilic acid. It is crucial to protect indirubin powder and solutions from light by using amber vials or wrapping containers in aluminum foil. Some studies have even explored the photoswitching behavior of indirubin, indicating that light can induce isomeric changes.

Q5: How does pH affect the stability of indirubin?

The stability of indigoid compounds, including indirubin, is influenced by pH. Extreme pH conditions can lead to the degradation of the molecule. While specific quantitative data on the effect of pH on indirubin stability is limited, it is advisable to maintain a pH close to neutral for aqueous buffers used in experiments, unless the experimental design requires otherwise.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in cell culture media Poor aqueous solubility of indirubin.- Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility.- Consider using a solubilizing agent or a specialized formulation like SEDDS for improved delivery.
Inconsistent experimental results Degradation of indirubin stock solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Always store stock solutions protected from light and at the recommended temperature.
Color change of stock solution Degradation due to light exposure or improper storage.- Discard the solution and prepare a fresh stock from powder.- Ensure all containers are properly protected from light.
Low or no observed biological activity - Inactive compound due to degradation.- Insufficient cellular uptake due to poor solubility.- Verify the integrity of the indirubin stock by HPLC.- Use positive controls to ensure the assay is working correctly.- Explore methods to enhance solubility and cellular delivery.

Quantitative Data Summary

Table 1: Indirubin Solubility

SolventSolubilityReference
WaterInsoluble
DMSO~5 mg/mL (with sonication/warming)
Dimethyl formamide~1 mg/mL
Ethanol< 1 mg/mL (insoluble or slightly soluble)
ChloroformVery slightly soluble
AcetoneVery slightly soluble

Table 2: Recommended Storage Conditions

FormTemperatureDurationLight ProtectionReference
Powder-20°C3 yearsRecommended
In Solvent (DMSO)-80°C6 monthsMandatory
In Solvent (DMSO)-20°C1 monthMandatory

Key Experimental Protocols

Protocol 1: Preparation of Indirubin Stock Solution

Objective: To prepare a stable, concentrated stock solution of indirubin for use in biological assays.

Materials:

  • Indirubin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of indirubin powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, warm the solution to 60°C or sonicate to ensure complete dissolution.

  • Once dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method for Indirubin

Objective: To assess the stability of indirubin and quantify its degradation products using High-Performance Liquid Chromatography (HPLC). This protocol is a general guideline and may require optimization based on the specific HPLC system and column.

Materials:

  • Indirubin sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate (B84403) buffer

  • C18 analytical column

  • HPLC system with a UV or photodiode array (PDA) detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of potassium phosphate buffer (pH 6.1) and acetonitrile. The exact ratio may need to be optimized, but a gradient elution is often effective.

  • Standard Preparation: Prepare a standard solution of indirubin of known concentration in the mobile phase or a compatible solvent.

  • Sample Preparation: Dilute the indirubin sample to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 45°C

    • Detection Wavelength: Monitor at a wavelength where indirubin has maximum absorbance (e.g., 290 nm or 540 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard to identify and quantify the indirubin peak. The appearance of new peaks indicates the presence of degradation products. The peak area of indirubin can be used to calculate its concentration and assess its stability over time.

Signaling Pathway and Workflow Diagrams

Indirubin_Signaling_Pathway cluster_inhibition Indirubin Inhibition cluster_pathways Cellular Signaling Pathways cluster_cdk CDK Pathway cluster_gsk3b GSK-3β Pathway cluster_stat3 STAT3 Pathway Indirubin Indirubin CDK CDKs (CDK1, CDK2, CDK5) Indirubin->CDK GSK3b GSK-3β Indirubin->GSK3b Src c-Src Indirubin->Src CellCycle Cell Cycle Arrest (G1/G2/M) CDK->CellCycle Tau Tau Hyper- phosphorylation GSK3b->Tau STAT3 STAT3 Src->STAT3 AntiApoptotic Anti-apoptotic proteins (Mcl-1, Survivin) STAT3->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibition

Caption: Indirubin inhibits multiple signaling pathways.

Experimental_Workflow cluster_assays Experimental Assays start Start: Indirubin Powder stock_prep Prepare Stock Solution (DMSO, protect from light) start->stock_prep storage Aliquot and Store (-80°C or -20°C) stock_prep->storage cell_culture Treat Cells in Culture storage->cell_culture biochemical_assay Perform Biochemical Assay storage->biochemical_assay stability_check Stability Check (HPLC) storage->stability_check data_analysis Data Analysis cell_culture->data_analysis biochemical_assay->data_analysis stability_check->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for using indirubin.

References

Troubleshooting Indirubin HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered during the analysis of Indirubin. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for Indirubin analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a peak with a "tail" extending from the peak apex towards the baseline.[1] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity. For a compound like Indirubin, which is often analyzed in complex matrices for pharmacological studies, symmetrical peaks are crucial for reliable data.

Q2: What are the most common causes of peak tailing when analyzing Indirubin?

A2: The primary causes of peak tailing for Indirubin in reversed-phase HPLC can be categorized as follows:

  • Secondary Interactions: Indirubin, while largely non-polar, can engage in secondary interactions with the stationary phase. The most common cause of peak tailing is the interaction of analytes with ionized residual silanol (B1196071) groups on the silica-based column packing.[1][2]

  • Mobile Phase Effects: An inappropriate mobile phase pH or buffer capacity can lead to poor peak shape.[3][4] Although an indirubin derivative has been shown to not have a detectable pKa between pH 2-11, the mobile phase pH can still influence the ionization state of the silica (B1680970) stationary phase.

  • Column Issues: Column contamination, degradation of the stationary phase, or a void at the column inlet can all contribute to peak tailing.

  • System and Method Parameters: Issues such as extra-column volume, sample overload, or an inappropriate sample solvent can also cause peak distortion.

Q3: Can the sample solvent for Indirubin cause peak tailing?

A3: Yes. Indirubin is poorly soluble in water and slightly soluble in many common organic solvents, with higher solubility in DMSO and dimethylformamide. If Indirubin is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase composition, it can lead to peak distortion, including tailing or fronting. It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the source of Indirubin peak tailing.

start Peak Tailing Observed for Indirubin check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, only Indirubin peak check_all_peaks->no_all_peaks system_issue Suspect System or Column Issue yes_all_peaks->system_issue analyte_specific_issue Suspect Analyte-Specific Interaction no_all_peaks->analyte_specific_issue check_extracolumn Check for Extra-Column Volume (fittings, tubing) system_issue->check_extracolumn check_frit Check for Blocked Column Frit check_extracolumn->check_frit reverse_flush Reverse flush column (if permissible) check_frit->reverse_flush replace_column Replace Column reverse_flush->replace_column check_mobile_phase Review Mobile Phase Composition analyte_specific_issue->check_mobile_phase check_ph Adjust Mobile Phase pH check_mobile_phase->check_ph check_buffer Increase Buffer Concentration check_ph->check_buffer check_column_chem Consider Column Chemistry check_buffer->check_column_chem end_capped_column Use a highly end-capped column check_column_chem->end_capped_column change_stationary_phase Try a different stationary phase (e.g., polymer-based) end_capped_column->change_stationary_phase cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Bonded Phase indirubin Indirubin Molecule indirubin->silanol Secondary Polar Interaction (Causes Tailing) indirubin->c18 Primary Hydrophobic Interaction (Desired Retention) mobile_phase Mobile Phase Flow mobile_phase->indirubin Elution

References

Technical Support Center: Optimizing Indirubin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Indirubin and its derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and what is its primary mechanism of action?

A: Indirubin is a natural bis-indole alkaloid. Its primary mechanism of action is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2][3][4] By inhibiting CDKs, Indirubin disrupts cell cycle progression, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis (programmed cell death).[2][5] It has also been shown to modulate several other signaling pathways critical for cancer cell survival and proliferation, such as the STAT3, Wnt/β-catenin, and EGFR/SRC/PI3K pathways.[6][7][8][9][10]

Q2: What is the difference between Indirubin and Indirubin-5-sulfonate?

A: Indirubin-5-sulfonate is a sulfonated derivative of Indirubin. The addition of the sulfonate group significantly enhances its water solubility compared to the parent compound, Indirubin, which has poor aqueous solubility.[1][6] This improved solubility makes Indirubin-5-sulfonate more suitable for in vitro experiments.[1]

Q3: How should I dissolve and store Indirubin and its derivatives?

A: Due to its poor water solubility, Indirubin should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][3][11] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), which can then be diluted in culture medium to the desired final concentration.[3][11] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[3] Stock solutions are generally stable for up to one month at -20°C or six months at -80°C.[3] The compound may be light-sensitive and should be stored in the dark.[3]

Q4: What is a recommended starting concentration for my cell culture experiments?

A: The optimal concentration of Indirubin is highly dependent on the specific cell line and the experimental endpoint. A good starting point for most cancer cell lines is a range between 1 µM and 10 µM.[3] For example, in ovarian cancer cell lines, IC50 values were found to be around 3-5 µM.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q5: What is a typical treatment duration for Indirubin in cell culture?

A: A typical starting point for treatment duration is between 24 to 72 hours.[3] Time-course experiments are essential to determine the optimal window for observing the desired effects, such as changes in cell viability, apoptosis, or target protein phosphorylation.[3]

Troubleshooting Guide

Problem: I am observing precipitation after adding my Indirubin stock solution to the cell culture medium.

  • Possible Cause: The final concentration of Indirubin in your culture medium may exceed its aqueous solubility. This is a common issue when adding a compound dissolved in an organic solvent like DMSO to an aqueous-based medium.[1] The abrupt change in solvent polarity can cause the compound to precipitate.[1]

  • Solution:

    • Lower the final concentration: Perform a dose-response experiment starting with a lower concentration range.[1]

    • Prepare a more dilute stock solution: A highly concentrated stock solution can lead to precipitation upon dilution.[1]

    • Ensure adequate mixing: When adding the stock solution to your culture medium, vortex or gently swirl the medium immediately to ensure rapid and uniform distribution.[1] Avoid adding the stock solution directly onto the cells.[1]

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.[11]

Problem: I am not observing the expected anti-proliferative or apoptotic effects.

  • Possible Cause: The concentration of Indirubin may be too low, or the treatment duration may be too short for your specific cell line. Cell lines exhibit varying sensitivities to Indirubin.

  • Solution:

    • Increase the concentration: Based on your initial dose-response curve, try a higher concentration range.

    • Extend the treatment duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer incubation period is required.[3]

    • Verify compound activity: Ensure the Indirubin you are using is of high purity and has not degraded.

    • Check cell health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Problem: I am observing significant cytotoxicity even at low concentrations.

  • Possible Cause: Your cell line may be particularly sensitive to Indirubin. The observed effect might be due to general toxicity rather than a specific mechanism of action.

  • Solution:

    • Lower the concentration range: Perform a dose-response experiment with a much lower range of concentrations.

    • Shorten the treatment duration: A shorter exposure time might be sufficient to observe specific effects without causing widespread cell death.

    • Use a less sensitive cell line for comparison: If possible, test the compound on a cell line known to be less sensitive to Indirubin to confirm your findings.

Data Presentation

Table 1: IC50 Values of Indirubin-5-sulfonate Against Various Kinases

Kinase ComplexIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565

Data sourced from Medchemexpress.com and Benchchem.[1]

Table 2: Anti-proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)
IndirubinSKOV3Ovarian Cancer3.003 (plate culture)
IndirubinSKOV3Ovarian Cancer4.253 (sphere culture)
IndirubinA2780Ovarian Cancer~2-5
IndirubinOVCAR3Ovarian Cancer~2-5
IndirubinMCF-7Breast Cancer>10

Data compiled from various sources.[12][13][14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from established methods to determine the effect of Indirubin on cell viability.[6][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Indirubin (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Indirubin concentration) and an untreated control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Indirubin or controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692) Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol provides a method for analyzing the cell cycle distribution of cells treated with Indirubin.[5][15]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment. Incubate overnight.

    • Treat cells with the desired concentrations of Indirubin or vehicle control for the chosen duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and transfer to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and wash the cell pellet with cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Indirubin_Signaling_Pathways cluster_0 Indirubin Action cluster_1 Kinase Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Indirubin Indirubin CDKs CDKs (CDK1, CDK2, CDK4, CDK5) Indirubin->CDKs Inhibits GSK3b GSK-3β Indirubin->GSK3b Inhibits STAT3 STAT3 Pathway Indirubin->STAT3 Inhibits Wnt Wnt/β-catenin Pathway Indirubin->Wnt Modulates EGFR EGFR/SRC/PI3K Pathway Indirubin->EGFR Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDKs->CellCycleArrest GSK3b->Wnt Apoptosis Apoptosis STAT3->Apoptosis Proliferation Decreased Proliferation STAT3->Proliferation CellCycleArrest->Apoptosis CellCycleArrest->Proliferation

Caption: Overview of Indirubin's mechanism of action.

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Indirubin (Dose-Response) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (2-4h) mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental workflow for MTT cell viability assay.

Cell_Cycle_Analysis_Workflow start Start seed Seed Cells in 6-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Indirubin incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 harvest Harvest & Wash Cells incubate2->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

References

Navigating the Challenges of Indirubin Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin, a potent bis-indole alkaloid with significant therapeutic potential, presents a common yet critical challenge in experimental settings: its poor aqueous solubility. This frequently leads to precipitation in aqueous buffers, compromising experimental accuracy and reproducibility. This technical support center provides a comprehensive guide with troubleshooting protocols and frequently asked questions to help you navigate the complexities of working with Indirubin and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when preparing and using Indirubin solutions.

Q1: Why does my Indirubin, dissolved in DMSO, precipitate when I dilute it in my aqueous buffer (e.g., PBS, cell culture medium)?

A1: This is a classic case of a compound "crashing out" of solution. Indirubin is hydrophobic and practically insoluble in water.[1] While it dissolves in organic solvents like Dimethyl Sulfoxide (DMSO), this is a matter of solvency, not true solubility in the final aqueous system. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent drops dramatically. The surrounding water molecules cannot effectively solvate the hydrophobic Indirubin molecules, causing them to aggregate and precipitate.

Q2: I've prepared a stock solution of Indirubin in DMSO, but I see solid particles. What should I do?

A2: This indicates that you may have exceeded the solubility limit of Indirubin in DMSO, or that the DMSO has absorbed moisture, which can reduce its solvating power. The reported solubility of Indirubin in DMSO is approximately 1 mg/mL to 5 mg/mL.[2][3] To resolve this, you can try the following:

  • Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.

  • Sonication: Use a bath sonicator to help break up any aggregates and facilitate dissolution.

  • Filtration: If undissolved particles remain, you can filter the stock solution through a 0.22 µm syringe filter to ensure you are working with a clear, saturated solution. Be aware that this may slightly lower the final concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO varies between cell lines. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as your Indirubin-treated samples) to account for any solvent-induced effects.

Q4: Can I use other organic solvents to prepare my Indirubin stock solution?

A4: Yes, besides DMSO, Dimethylformamide (DMF) is also a suitable solvent for Indirubin, with a similar solubility of approximately 1 mg/mL.[2] Indirubin is also reported to be soluble in chloroform (B151607) and slightly soluble in methanol.[1] However, DMSO is the most commonly used solvent for in vitro studies due to its relatively lower toxicity in cell culture compared to other organic solvents.

Q5: Are there any methods to increase the aqueous solubility of Indirubin and prevent precipitation?

A5: Several strategies can be employed to enhance the apparent aqueous solubility of Indirubin and prevent its precipitation upon dilution:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic Indirubin, keeping it dispersed in the aqueous medium. One study utilized 2% (w/v) Tween® 80 in Phosphate Buffered Saline (PBS) as a dissolution medium for in vitro release studies of Indirubin. Pluronic® F-68 is also commonly used in cell culture at concentrations of 0.05% to 0.2% to protect cells from shear stress and can aid in solubilizing hydrophobic compounds.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like Indirubin, thereby increasing their aqueous solubility.

  • pH Adjustment: While Indirubin itself is not ionizable within a typical physiological pH range, the pH of the buffer can influence its stability and the effectiveness of certain solubilizing agents.

  • Co-solvents: While less common for in vitro assays due to potential toxicity, co-solvents like ethanol (B145695) can be used in some formulations to increase solubility. However, the concentration must be carefully optimized.

Quantitative Data Summary

The following table summarizes the available quantitative data on Indirubin's solubility in various solvents.

Solvent/VehicleConcentration (mg/mL)Concentration (mM)Reference
Dimethyl Sulfoxide (DMSO)~1~3.81
Dimethyl Sulfoxide (DMSO)519.07
Dimethylformamide (DMF)~1~3.81
Water< 1 (practically insoluble)< 3.81
Ethanol< 1 (slightly soluble)< 3.81
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline (in vivo)13.81
Phosphate Buffered Saline (PBS) with 2% Tween® 80Dissolution medium used-

Experimental Protocols

Protocol 1: Preparation of Indirubin Stock and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step guide for preparing Indirubin solutions to minimize precipitation.

Materials:

  • Indirubin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

  • Water bath sonicator (optional)

  • 0.22 µm sterile syringe filter (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO: a. Weigh out the desired amount of Indirubin powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 1 mg/mL (3.81 mM) or up to 5 mg/mL (19.07 mM). c. Vortex the tube vigorously for 1-2 minutes to dissolve the Indirubin. d. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of particulates. If particulates remain, consider filtering the solution through a 0.22 µm syringe filter. f. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Final Working Solution (Serial Dilution Method): a. Pre-warm your aqueous buffer (e.g., complete cell culture medium) to 37°C. b. Perform a serial dilution of the DMSO stock solution directly into the pre-warmed aqueous buffer. Crucially, add the Indirubin stock solution to the buffer, not the other way around. c. Add the stock solution dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This prevents localized high concentrations of DMSO and Indirubin, which are prone to precipitation. d. Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).

dot

Caption: Workflow for preparing Indirubin stock and working solutions.

Protocol 2: Using Pluronic® F-68 to Enhance Indirubin Solubility in Cell Culture Media

This protocol describes the use of Pluronic® F-68 as a solubilizing agent for Indirubin in cell culture applications.

Materials:

  • Indirubin stock solution in DMSO (as prepared in Protocol 1)

  • Pluronic® F-68 solution (e.g., 10% w/v in water, sterile-filtered)

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare Cell Culture Medium with Pluronic® F-68: a. To your pre-warmed cell culture medium, add the 10% Pluronic® F-68 stock solution to achieve a final concentration between 0.05% and 0.2% (w/v). Gently mix the medium.

  • Prepare the Indirubin Working Solution: a. Following the serial dilution method described in Protocol 1, add your Indirubin DMSO stock solution dropwise to the Pluronic® F-68-containing medium while gently vortexing. b. The Pluronic® F-68 will help to form micelles around the Indirubin molecules, keeping them dispersed and preventing precipitation. c. As always, ensure the final DMSO concentration remains at a non-toxic level.

dot

G start Start precip_obs Indirubin Precipitation Observed in Aqueous Buffer? start->precip_obs no_precip Proceed with Experiment precip_obs->no_precip No troubleshoot Troubleshooting Steps precip_obs->troubleshoot Yes check_stock Check Stock Solution: - Concentration? - Particulates? troubleshoot->check_stock optimize_dilution Optimize Dilution: - Pre-warm buffer? - Add stock to buffer? - Vortexing? check_stock->optimize_dilution use_solubilizer Use Solubilizing Agent: - Pluronic® F-68? - Tween® 80? - Cyclodextrin? optimize_dilution->use_solubilizer reassess Re-assess for Precipitation use_solubilizer->reassess reassess->no_precip Resolved reassess->troubleshoot Persistent

Caption: A logical troubleshooting workflow for Indirubin precipitation.

By understanding the physicochemical properties of Indirubin and employing these systematic approaches, researchers can overcome the challenges of its poor aqueous solubility, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Interference in Indirubin Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indirubin fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to interference and inaccurate results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an indirubin fluorescence assay?

Indirubin is a naturally fluorescent molecule, meaning it can absorb light at a specific wavelength and emit light at a longer wavelength.[1][2][3] This property allows for its quantification and detection in various experimental setups. A typical indirubin fluorescence assay involves exciting the sample with a light source at or near indirubin's absorption maximum and measuring the emitted fluorescence at its emission maximum. The intensity of the emitted light is proportional to the concentration of indirubin, enabling researchers to study its uptake, localization, or its effect on biological systems.

Q2: What are the typical excitation and emission wavelengths for indirubin?

Indirubin generally exhibits a maximum absorption peak in the visible light region around 547 nm.[1][4] Its fluorescence emission peak is typically observed at a longer wavelength, for instance, around 412 nm, though this can be influenced by the solvent and other environmental factors. It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions and instrumentation.

Q3: My indirubin fluorescence signal is weak or absent. What are the possible causes?

Several factors can contribute to a weak or non-existent indirubin signal. These include:

  • Incorrect Wavelength Settings: Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for indirubin.

  • Low Indirubin Concentration: The concentration of indirubin in your sample may be below the detection limit of your instrument.

  • Fluorescence Quenching: Components in your sample matrix could be quenching the fluorescence of indirubin.

  • Photobleaching: Prolonged exposure to the excitation light can cause indirubin to lose its fluorescence.

  • Solvent Effects: The fluorescence properties of indirubin can be highly dependent on the solvent.

Q4: I am observing high background fluorescence in my assay. What are the common sources?

High background fluorescence is a frequent issue in fluorescence assays and can originate from several sources:

  • Autofluorescence from Biological Samples: Cells and tissues naturally contain fluorescent molecules like NADH, riboflavin, collagen, and elastin, which can contribute to background noise, particularly in the blue-green spectral range.

  • Cell Culture Media: Common components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), are known to be fluorescent.

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with cellular components.

  • Test Compounds: The compounds you are screening may themselves be fluorescent and interfere with the assay.

  • Plasticware: Some microplates and other plastic consumables can exhibit intrinsic fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from indirubin, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Run Controls:

    • Unstained Control: Analyze a sample of your cells or buffer that has not been treated with indirubin but has undergone all other processing steps. Any signal detected here is autofluorescence.

    • Media/Buffer Blank: Measure the fluorescence of your cell culture medium or assay buffer alone to check for intrinsic fluorescence.

  • Optimize Your Assay Medium:

    • If possible, switch to a phenol red-free medium.

    • Reduce the concentration of fetal bovine serum (FBS) to the minimum required for cell viability.

    • Consider using a low-autofluorescence medium formulation if available.

  • Modify Sample Preparation:

    • If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol.

    • If aldehyde fixation is necessary, you can try quenching the induced fluorescence with a reducing agent like sodium borohydride.

  • Instrument Settings:

    • Optimize the gain settings on your detector to maximize your specific signal while minimizing background.

    • If your instrument allows, use spectral unmixing techniques to differentiate the indirubin signal from the background autofluorescence.

Workflow for Troubleshooting High Background Fluorescence:

start High Background Fluorescence Observed run_controls Run Unstained and Media/Buffer Controls start->run_controls analyze_source Identify Primary Source of Background run_controls->analyze_source media_issue Media/Buffer is the Primary Source analyze_source->media_issue cell_issue Cells/Fixation is the Primary Source analyze_source->cell_issue optimize_media Switch to Phenol-Red Free Media Reduce FBS Concentration media_issue->optimize_media modify_fixation Switch to Methanol/Ethanol Fixation Use Sodium Borohydride Quenching cell_issue->modify_fixation re_evaluate Re-evaluate Background Fluorescence optimize_media->re_evaluate modify_fixation->re_evaluate start Potential Test Compound Interference check_autofluorescence Measure Compound's Intrinsic Fluorescence start->check_autofluorescence is_autofluorescent Is the Compound Autofluorescent? check_autofluorescence->is_autofluorescent check_quenching Test for Fluorescence Quenching is_autofluorescent->check_quenching No autofluorescent_compound Compound is Autofluorescent: Consider Counter-Screen or Alternative Assay is_autofluorescent->autofluorescent_compound Yes is_quenching Does the Compound Quench Indirubin? check_quenching->is_quenching no_interference No Direct Interference Detected is_quenching->no_interference No quenching_compound Compound is a Quencher: Consider Alternative Assay or Data Correction is_quenching->quenching_compound Yes

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indirubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising therapeutic agent. The primary obstacle to Indirubin's clinical application is its poor water solubility, which significantly limits its oral absorption and systemic availability.[1][2][3][4][5][6] This guide offers insights into formulation strategies and chemical modifications to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with Indirubin are showing low efficacy, even at high oral doses. What is the likely cause?

A1: The most probable cause for low in vivo efficacy of orally administered Indirubin is its poor bioavailability.[7] Indirubin is a highly lipophilic molecule with very low aqueous solubility, which is the rate-limiting step for its absorption in the gastrointestinal tract.[1][4] Consequently, a large portion of the administered dose may pass through the digestive system without being absorbed into the bloodstream, leading to sub-therapeutic concentrations at the target site.

Q2: What are the primary strategies to enhance the oral bioavailability of Indirubin?

A2: The main approaches to improve Indirubin's oral bioavailability focus on enhancing its solubility and dissolution rate in the gastrointestinal fluids. Key strategies include:

  • Lipid-Based Drug Delivery Systems: Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective.[8] These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water micro or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9] This increases the surface area for absorption and maintains the drug in a solubilized state.

  • Supersaturatable Formulations: A more advanced approach is the use of supersaturatable SMEDDS (S-SMEDDS), which incorporate precipitation inhibitors to maintain a supersaturated concentration of the drug in the gut, further driving absorption.[1][2][3][4]

  • Solid Dispersions: This technique involves dispersing Indirubin in a hydrophilic polymer matrix at a molecular level.[10] This enhances the drug's wettability and dissolution rate.[10][11]

  • Chemical Modification: Synthesizing Indirubin derivatives with improved solubility is another key strategy. Modifications such as the introduction of oxime groups or glycosylation have been shown to increase aqueous solubility and, consequently, bioavailability.[5][12]

Q3: I am considering a lipid-based formulation. What are the critical components of a SMEDDS or S-SMEDDS formulation for Indirubin?

A3: A typical SMEDDS or S-SMEDDS formulation for Indirubin consists of an oil phase, a surfactant, and a co-surfactant. For S-SMEDDS, a precipitation inhibitor is also included. Based on published studies, a successful formulation for Indirubin S-SMEDDS comprised Maisine™ 35-1 (oil), Cremophor® EL (surfactant), and Transcutol® P (co-surfactant).[1][2][3][4][13] Polyvinylpyrrolidone K17 (PVP K17) has been effectively used as a precipitation inhibitor.[1][2][3][13]

Q4: How significant is the improvement in bioavailability with these advanced formulations?

A4: The improvement can be substantial. For instance, an S-SMEDDS formulation of Indirubin showed a 129.5% relative bioavailability compared to a standard SMEDDS formulation in rats.[1][2][3][4][13] For an Indirubin derivative, E804, a self-nanoemulsifying drug delivery system (SNEDDS) increased its oral bioavailability by approximately 980% compared to an aqueous suspension.[8] A ternary solid dispersion of an extract containing Indirubin increased its dissolution by about 9.86-fold compared to the pure extract.[11]

Troubleshooting Guides

Issue: Drug Precipitation Observed During In Vitro Dissolution Testing of a SMEDDS Formulation.

  • Possible Cause: The concentration of Indirubin in the formulation exceeds its solubility in the dispersion, or the formulation is not robust enough to maintain solubilization upon dilution.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer like PVP K17 or HPMC to your formulation to create an S-SMEDDS.[1][2][3] These polymers can help maintain a supersaturated state and prevent drug crystallization.[1][9]

    • Optimize Surfactant/Co-surfactant Ratio: Adjust the ratio of surfactant to co-surfactant to improve the emulsification performance and the stability of the resulting micro/nanoemulsion.

    • Screen Different Excipients: Test alternative oils, surfactants, and co-surfactants to find a combination that provides better solubilization for Indirubin.

Issue: Inconsistent Pharmacokinetic Data in Animal Studies.

  • Possible Cause: Variability in the in vivo performance of the formulation, potential instability of the formulation, or issues with the animal model or experimental protocol.

  • Troubleshooting Steps:

    • Characterize the Formulation Thoroughly: Ensure consistent droplet size, polydispersity index, and drug loading in each batch of your formulation.

    • Assess Formulation Stability: Conduct stability studies to ensure the formulation does not degrade or change its properties over time.

    • Standardize Animal Dosing Procedure: Ensure precise and consistent administration of the formulation to each animal. Fasting status of the animals should also be controlled.

    • Increase the Number of Animals: A larger sample size can help to mitigate the effects of inter-individual variability.

Quantitative Data Summary

The following tables summarize the quantitative improvements in the bioavailability of Indirubin and its derivatives using different formulation strategies.

Table 1: Pharmacokinetic Parameters of Indirubin in S-SMEDDS vs. SMEDDS in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
SMEDDS 285.4 ± 45.71.5 ± 0.51023.6 ± 189.2100
S-SMEDDS 352.1 ± 56.31.0 ± 0.31325.4 ± 210.5129.5[1][2][3][4][13]

Table 2: Dissolution Enhancement of Indirubin-Containing Extract (MT-102) via Solid Dispersion

FormulationFold Increase in Dissolution vs. Pure ExtractFold Increase in Dissolution vs. Physical Mixture
Ternary Solid Dispersion (SD-F4) ~9.86[11]~2.21[11]

Experimental Protocols

Protocol 1: Preparation of Indirubin S-SMEDDS

This protocol is based on the successful formulation described in the literature.[1][4]

  • Screening of Excipients:

    • Determine the solubility of Indirubin in various oils (e.g., Maisine™ 35-1, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Labrasol®), and co-surfactants (e.g., Transcutol® P, Capryol® 90) to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.

    • Titrate each mixture with water and observe the formation of microemulsions to identify the self-microemulsifying region.

  • Preparation of the S-SMEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant (e.g., 15:40:45 w/w/w of Maisine™ 35-1:Cremophor® EL:Transcutol® P).[1][2][3][13]

    • Dissolve Indirubin in this mixture with continuous stirring until a transparent solution is formed.

    • Incorporate a precipitation inhibitor, such as PVP K17, into the formulation and disperse it by vortexing.[1][2][3]

Protocol 2: Preparation of a Ternary Solid Dispersion of an Indirubin-Containing Extract

This protocol is adapted from a study on an extract containing Indirubin.[11]

  • Selection of Carriers:

    • Choose hydrophilic polymers as carriers, such as Poloxamer 407 (P407) and Povidone K30 (PVP K30).

  • Solvent Evaporation Method:

    • Dissolve the Indirubin-containing extract and the selected carriers (e.g., in a 1:2:2 weight ratio of extract:P407:PVP K30) in a suitable solvent like ethanol.[11]

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass and sieve it to obtain a uniform powder.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) phase_diagram Pseudo-ternary Phase Diagrams excipient_screening->phase_diagram sd_prep Solid Dispersion Preparation excipient_screening->sd_prep smedds_prep S-SMEDDS Preparation phase_diagram->smedds_prep dissolution_testing Dissolution Testing smedds_prep->dissolution_testing particle_size Droplet Size Analysis smedds_prep->particle_size sd_prep->dissolution_testing precipitation_assay Precipitation Assay dissolution_testing->precipitation_assay animal_studies Pharmacokinetic Studies (Rats) dissolution_testing->animal_studies bioavailability_calc Bioavailability Calculation animal_studies->bioavailability_calc final_goal Goal bioavailability_calc->final_goal Enhanced Bioavailability indirubin_signaling cluster_cell_cycle Cell Cycle Regulation cluster_other_pathways Other Key Pathways Indirubin Indirubin / Derivatives CDK CDKs (Cyclin-Dependent Kinases) Indirubin->CDK Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits AhR AhR (Aryl Hydrocarbon Receptor) Indirubin->AhR Activates cMet c-Met Kinase Indirubin->cMet Inhibits CellCycleArrest G1/G2/M Phase Arrest CDK->CellCycleArrest GSK3B->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis cMet->Apoptosis

References

Technical Support Center: Indirubin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indirubin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Indirubin?

A1: The most prevalent and well-validated method for the simultaneous quantification of Indirubin and its isomer, indigotin, is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed.[1][2]

Q2: I am observing low and inconsistent recovery of Indirubin. What could be the cause?

A2: Low and inconsistent recovery is often linked to Indirubin's poor solubility in common organic solvents.[3] The choice of extraction solvent and method is critical. For instance, solvents like DMSO, chloroform, or pyridine (B92270) are often recommended, and techniques such as sonication can aid dissolution. Inefficient extraction from the sample matrix is another major factor; different extraction techniques like Soxhlet, microwave-assisted extraction (MAE), and infrared-assisted extraction (IRAE) have varying efficiencies and extraction times.

Q3: My Indirubin standard/sample solution appears to be unstable. How can I mitigate this?

A3: Indirubin can degrade or crystallize over time in solution, which can affect quantification. It is crucial to prepare fresh solutions and store them appropriately, protected from light and at a low temperature if necessary. The stability of Indirubin can also be influenced by the solvent and pH. For cell-based assays, longer incubation times and higher concentrations might lead to degradation and crystallization, which could reduce its cytotoxic effects.

Q4: Can Indirubin be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Direct analysis of Indirubin by GC-MS is challenging due to its low volatility. However, derivatization, such as silylation, can be employed to increase its volatility and enable GC-MS analysis with high sensitivity.

Troubleshooting Guides

Issue 1: Poor Solubility and Sample Preparation

Symptom: Difficulty dissolving Indirubin standard or extracting it from the sample matrix, leading to low signal intensity and poor recovery.

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient extraction efficiency.

  • Precipitation of Indirubin during sample processing.

Troubleshooting Steps:

  • Optimize Solvent Selection: Indirubin has poor water solubility. Use solvents such as Dimethyl Sulfoxide (DMSO), chloroform, or pyridine for stock solutions. For extractions, methanol (B129727), ethyl acetate, and dichloromethane (B109758) have been used effectively.

  • Enhance Dissolution: Employ sonication to aid in the dissolution of Indirubin in the chosen solvent.

  • Select an Efficient Extraction Method: The choice of extraction technique significantly impacts the yield. A comparison of different methods is provided in the data tables below. Soxhlet extraction may yield the highest amount but requires a long time, while microwave-assisted and infrared-assisted extractions are much faster.

  • Ensure Complete Extraction: For methods like ultrasonic-assisted extraction, repeating the extraction process multiple times on the residue can ensure completeness.

Issue 2: Chromatographic Problems (HPLC/LC-MS)

Symptom: Poor peak shape (e.g., tailing, broadening), inconsistent retention times, or co-elution with other components.

Possible Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate column selection.

  • Co-elution with its isomer, Indigo (B80030), or other matrix components.

  • Instrumental issues.

Troubleshooting Steps:

  • Optimize Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 73:27, v/v) is commonly used with a C18 column. Adjusting the solvent ratio can improve peak shape and resolution. A slight increase in the methanol concentration in the mobile phase can sharpen the Indirubin peak.

  • Verify Column Performance: Ensure you are using a suitable column, such as a C18 reversed-phase column. Poor peak shape might indicate a deteriorating column that needs replacement.

  • Address Isomer Co-elution: While HPLC methods are designed to separate Indirubin from Indigo, ensure your method provides adequate resolution between their peaks. The retention times for Indigo and Indirubin are typically distinct under optimal conditions.

  • Instrument Maintenance: Regular maintenance of the HPLC system is crucial for reproducible results. Check for leaks, ensure the pump is delivering a constant flow rate, and calibrate the detector.

Issue 3: Matrix Effects in LC-MS Analysis

Symptom: Inconsistent and inaccurate results in LC-MS analysis, such as ion suppression or enhancement, particularly when analyzing complex biological samples.

Possible Causes:

  • Co-eluting endogenous components from the sample matrix interfering with the ionization of Indirubin.

  • Insufficient sample clean-up.

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective method for this purpose.

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard if available. This can help to compensate for matrix effects as it will be affected similarly to the analyte.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect. However, ensure the Indirubin concentration remains above the lower limit of quantification.

  • Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate Indirubin from the interfering matrix components.

  • Evaluate Matrix Effect: A post-column infusion experiment can be conducted to assess when ion suppression or enhancement occurs during the chromatographic run.

Quantitative Data

Table 1: Comparison of Indirubin Extraction Methodologies

Extraction MethodExtraction TimeIndirubin Yield ComparisonIndigo Yield Comparison
Soxhlet Extraction (SE)12 hoursSE > IRAE > MAE > UAEIRAE > MAE > SE > UAE
Infrared-Assisted Extraction (IRAE)20 minutesSE > IRAE > MAEHighest Yield
Microwave-Assisted Extraction (MAE)7 minutesIRAE > MAE > UAEIRAE > MAE > SE > UAE
Ultrasound-Assisted Extraction (UAE)90 minutesLowest YieldLowest Yield
(Data sourced from a comparative study on Isatis indigotica Fort. leaves)

Table 2: HPLC-UV Method Performance Characteristics

ParameterPerformance
Linearity Range1.6 - 14.4 µg/mL (r² > 0.999)
Precision (RSD)< 5%
Accuracy (% Recovery)> 95%

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Indirubin

This protocol is based on a method for extracting Indirubin from natural indigo powders.

  • Sample Preparation: Weigh 1.0 g of finely ground natural indigo powder.

  • Extraction: Place the powder in a suitable vessel and add 10 mL of HPLC-grade methanol (for a 1:10 solid-to-liquid ratio).

  • Sonication: Sonicate the mixture at 25–30 °C for 50-60 minutes.

  • Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 40) into a collection flask.

  • Repeat: To ensure complete extraction, repeat the extraction process on the residue two more times.

  • Pooling and Preparation: Pool the filtrates. If necessary, evaporate the solvent under reduced pressure and reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Indirubin Quantification

This protocol is a synthesis of validated methods for Indirubin quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (73:27, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from an Indirubin standard of known concentrations. The linearity range is typically between 1.6 - 14.4 µg/mL.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage start Start: Sample Matrix (e.g., Natural Indigo Powder) extract Extraction (e.g., UAE with Methanol) start->extract filter Filtration extract->filter concentrate Evaporation & Reconstitution in Mobile Phase filter->concentrate hplc HPLC Separation (C18 Column) concentrate->hplc detect UV Detection (290 nm) hplc->detect quant Quantification (Calibration Curve) detect->quant

Caption: General experimental workflow for Indirubin quantification.

troubleshooting_flowchart decision decision solution solution issue Inaccurate Results decision1 Poor Peak Shape or Inconsistent Retention Time? issue->decision1 Check Peak Shape & RT decision2 Low Signal Intensity or Poor Recovery? decision1->decision2 No solution1 Optimize Mobile Phase Check/Replace Column Perform Instrument Maintenance decision1->solution1 Yes decision3 Using LC-MS with Complex Matrix? decision2->decision3 No solution2 Optimize Extraction Method Use Stronger Solvent (e.g., DMSO) Employ Sonication decision2->solution2 Yes solution4 solution4 decision3->solution4 No (Re-evaluate Standard Prep) solution3 Improve Sample Clean-up (SPE) Use Internal Standard Dilute Sample Modify LC Gradient decision3->solution3 Yes

Caption: Troubleshooting decision tree for Indirubin quantification.

References

Technical Support Center: Refining Indirubin Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing indirubin and its derivatives in animal models. The information is designed to facilitate experimental success by offering troubleshooting advice, frequently asked questions, detailed protocols, and summarized data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for indirubin and its derivatives?

A1: Indirubin and its derivatives are primarily known as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which leads to cell cycle arrest and inhibition of tumor cell proliferation.[1][2] They can also block STAT3 signaling, which is crucial for cell proliferation, survival, and angiogenesis in cancer cells.[1][2] Some derivatives have been shown to directly inhibit c-Src kinase activity, an upstream regulator of STAT3.[1] Additionally, indirubins are known to be potent agonists of the aryl hydrocarbon receptor (AhR), which can mediate some of their biological effects and also contribute to adverse reactions.[3][4]

Q2: What are the common administration routes for indirubin in animal models?

A2: The most common administration routes for indirubin and its derivatives in animal models include:

  • Oral gavage (p.o.): Used for systemic administration, though bioavailability can be limited due to poor solubility.[2][5]

  • Intraperitoneal (IP) injection: A frequent choice for systemic administration in rodent studies, offering good systemic exposure and being less technically demanding than intravenous injection.[5]

  • Intravenous (IV) injection: Provides rapid and complete bioavailability, particularly for more soluble derivatives like Indirubin-5-sulfonate.[5]

  • Intratumoral (IT) injection: Allows for high local concentrations of the drug at the tumor site while minimizing systemic exposure.[5][6]

  • Subcutaneous (SC) injection: Another parenteral route for systemic delivery.[7]

Q3: How can I improve the solubility and bioavailability of indirubin for in vivo studies?

A3: Indirubin is known for its poor water solubility, which can hinder its in vivo efficacy.[2][8] Here are several strategies to improve its solubility and bioavailability:

  • Formulation with appropriate vehicles: Common vehicles include a mixture of DMSO (5-10%), Cremophor EL or Tween 80 (5-10%), and sterile saline.[9] Another option is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC).[9] For some derivatives, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[10]

  • Use of more soluble derivatives: Synthesized derivatives like Indirubin-5-sulfonate and hydrochloride salts of indirubin derivatives have enhanced water solubility.[5][11]

  • Drug delivery systems: Advanced delivery systems like supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly increase the oral bioavailability of indirubin and its derivatives.[2]

Q4: What are the potential side effects and toxicities of indirubin in animal models?

A4: While indirubin is considered to have relatively low toxicity, some adverse effects have been reported, especially at higher doses or with long-term administration.[1] These include:

  • Gastrointestinal issues: Mild abdominal pain and diarrhea are the most common side effects observed.[2][4]

  • Weight loss and lethargy: These are general signs of distress and toxicity that should be closely monitored. A key indicator of toxicity is a significant loss of body weight.[5][9]

  • Hepatotoxicity: Long-term administration of high doses of indirubin may predispose animals to hepatic injury.[12]

  • Cardiopulmonary effects: In a few clinical cases, reversible pulmonary arterial hypertension and cardiac insufficiency have been reported.[2]

It is crucial to establish the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Variability in formulation: Inconsistent preparation of indirubin suspension or solution can lead to variable dosing.Standardize Formulation Protocol: Develop and adhere to a strict Standard Operating Procedure (SOP) for preparing the dosing solution. Ensure the formulation is homogenous before each administration.[9]
Animal variability: Biological differences between individual animals can cause varied responses.Increase Sample Size and Randomize: Use a sufficient number of animals per group to achieve statistical power and randomize animals into treatment groups to minimize bias.[9]
Poor in vivo efficacy at expected therapeutic doses Low bioavailability: Due to poor solubility, the compound may not be reaching the target tissue in sufficient concentrations.Optimize Formulation and Administration Route: Refer to the strategies in FAQ #3 to improve solubility. Consider a different administration route (e.g., IP instead of oral) to increase systemic exposure.[9]
Rapid metabolism: The compound may be quickly metabolized and cleared from the body.Conduct Pharmacokinetic Studies: Perform a pharmacokinetic study to determine the half-life and clearance rate of indirubin in your animal model. This will help in optimizing the dosing schedule.[9][13]
Signs of animal distress (e.g., weight loss, lethargy, ruffled fur) Toxicity due to high dosage: The administered dose may be too high for the animal model.Dose De-escalation: Reduce the dose and perform a dose-response study to determine the Maximum Tolerated Dose (MTD).[9]
Vehicle toxicity: The vehicle used to dissolve or suspend indirubin may be causing adverse effects.Run a Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. Minimize the concentration of organic solvents like DMSO.[9]
Precipitation of the compound during or after formulation Poor solubility: Indirubin and many of its derivatives are poorly soluble in aqueous solutions.Use Co-solvents and Surfactants: Employ vehicles containing DMSO, PEG300, Tween 80, or Cremophor EL to improve solubility.[9][10] Gentle heating or sonication may also help in dissolving the compound.[10]
pH sensitivity: The solubility of the compound might be pH-dependent.Adjust pH: If applicable, adjust the pH of the formulation to a physiologically acceptable range (typically 6.5-7.5 for parenteral routes) to enhance solubility.[5]

Quantitative Data Summary

Table 1: Summary of Indirubin and Derivative Dosages in Animal Models

Compound Animal Model Disease/Condition Dosage Administration Route Key Findings Reference
IndirubinMiceLipopolysaccharide (LPS)-induced mastitisNot specifiedNot specifiedAttenuated inflammation, reduced pro-inflammatory cytokines.[14]
IndirubinMiceLPS-induced acute lung injuryNot specifiedInjectionAlleviated oxidative stress and inflammation.[15]
Indirubin-3′-monoximeMiceBenzo(α)pyrene-induced lung cancer10 mg/kg (5 days/week)Not specifiedReduced adenocarcinoma growth.[2]
IndirubinMiceImiquimod-induced psoriasis12.5, 25, 50 mg/kgIntragastricAmeliorated skin lesions and reduced inflammation.[16]
IndirubinRatsPharmacokinetic study10 mg/kgGavage0.1% of the dose detected in 24-hour urine.[3]
IndirubinMiceDextran sulfate (B86663) sodium (DSS)-induced colitis0.05 µg/g/dayIn dietImproved clinical and histologic signs of colitis.[17]
IndirubinMiceAnxiety5 and 10 mg/kgp.o.Exerted anxiolytic effects.[18]
Indirubin Derivative (Compound 4)MiceB16F10 melanoma5 mg/kg (3 times/week for 2 weeks)IntratumoralSignificant antitumor activity.[11]
Indirubin Derivatives (5'-NIO, 5'-FIO, 5'-TAIO)RatsRK3E-ras-induced solid and oral tumorsNot specifiedIntratumoralInhibited tumor growth by inducing apoptosis.[6][19]
IndirubinRatsPharmacokinetic study2.0 and 4.0 mg/kgi.v.Pharmacokinetics fitted a two-compartment model.[13]
IndirubinMiceH1N1 influenza2.5 and 5 mg/kg/dayOralAttenuated morbidity and mortality.[20]
IndirubinMiceGenotoxicity study50, 100, 150 mg/kgNot specifiedNo genotoxic or mutagenic effects observed.[21]
Indirubin-5-sulfonateMiceXenograft cancer model10-40 mg/kg (starting dose range)IPSuggested starting dose for efficacy studies.[5]

Experimental Protocols

Protocol 1: Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo antitumor efficacy of an indirubin derivative.

1. Materials:

  • Indirubin derivative (e.g., Indirubin-5-sulfonate)

  • Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old

  • Selected human cancer cell line

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Appropriate vehicle for indirubin formulation (see FAQ #3)

2. Cell Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in sterile saline or PBS to a final concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[5]

3. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor length and width with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²)/2.[5]

  • When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, low dose, high dose). A typical group size is 8-10 mice.[5]

4. Dosing and Administration:

  • Prepare the dosing solution of the indirubin derivative in the chosen sterile vehicle. For novel derivatives, a starting dose range of 10-40 mg/kg via IP injection can be explored.[5]

  • Administer the treatment according to a defined schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break, for 2-3 weeks).[5]

5. Monitoring:

  • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of toxicity.[5]

  • Observe the animals daily for any clinical signs of distress or toxicity (e.g., ruffled fur, lethargy, changes in behavior).

6. Endpoint and Analysis:

  • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.[5]

  • At the endpoint, euthanize the animals, excise the tumors, and measure their weight.

  • Analyze the data by comparing tumor growth and final tumor weight between the treatment and control groups.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to the use of indirubin in research.

Indirubin_Signaling_Pathway Indirubin Indirubin Src c-Src Indirubin->Src Inhibits STAT3 STAT3 Indirubin->STAT3 Inhibits CDKs CDKs (CDK1, CDK2, CDK5) Indirubin->CDKs Inhibits GSK3b GSK-3β Indirubin->GSK3b Inhibits AhR AhR Indirubin->AhR Activates Apoptosis Apoptosis Indirubin->Apoptosis Induces Src->STAT3 STAT3->Apoptosis Inhibits Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis CellCycle Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycle Promotes Progression GSK3b->Proliferation Regulates GeneExpression Gene Expression AhR->GeneExpression CellCycle->Proliferation Inhibits Xenograft_Workflow start Start cell_culture Cancer Cell Culture (Exponential Growth) start->cell_culture implantation Subcutaneous Implantation (5-10 x 10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume = L x W^2 / 2) implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm^3) tumor_growth->randomization treatment Treatment Administration (Vehicle, Low Dose, High Dose) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring monitoring->treatment Repeat Cycle endpoint Endpoint Criteria Met (Tumor size or toxicity) monitoring->endpoint analysis Data Analysis (Tumor weight, etc.) endpoint->analysis end End analysis->end Troubleshooting_Logic problem Poor In Vivo Efficacy cause1 Low Bioavailability? problem->cause1 cause2 Rapid Metabolism? problem->cause2 cause3 Dose Too Low? problem->cause3 solution1a Optimize Formulation (e.g., SNEDDS) cause1->solution1a solution1b Change Admin Route (e.g., p.o. -> IP) cause1->solution1b solution2 Conduct PK Study & Adjust Schedule cause2->solution2 solution3 Dose Escalation Study cause3->solution3

References

Validation & Comparative

Verifying Indirubin Standard Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of an indirubin standard is paramount for accurate and reproducible results. This guide provides an objective comparison of the primary analytical methods used for purity verification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to support the selection of the most appropriate method for your needs.

Introduction to Indirubin and the Importance of Purity

Comparison of Purity Verification Methodologies

The selection of an analytical technique for purity verification depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. While no single method is universally superior, a comparative evaluation of their strengths and weaknesses can guide the decision-making process.

Data Presentation: Quantitative Performance Comparison
Analytical MethodKey Performance ParametersAdvantagesDisadvantages
HPLC-UV Linearity: Typically in the range of 1.6 - 14.4 µg/mL[3][4]Limit of Quantification (LOQ): Method-dependent, generally in the low µg/mL range.Robust, reliable, and widely accessible.[3] Good for routine quality control.[5] A proposed method in the European Pharmacopoeia for Indigo naturalis.[6]Potential for co-elution of impurities.[7] May not detect impurities without a UV chromophore. Lower sensitivity compared to LC-MS.[3] Solubility issues can affect quantification.[6][8]
LC-MS/MS Linearity: Wide linear range, e.g., 10 - 2000 pg/mL for an indirubin derivative.[6]Limit of Detection (LOD): As low as 0.01 ng for indirubin.Limit of Quantification (LLOQ): As low as 0.04 ng for indirubin and 5.00 ng/mL in rat plasma.[8]High sensitivity and selectivity.[5] Provides structural information about impurities.[5] Ideal for trace-level analysis and impurity profiling.[3]Higher operational cost and complexity. Matrix effects can influence quantification.[5]
qNMR Purity Assessment: Provides absolute quantification without the need for a specific reference standard for each impurity.[7]Provides comprehensive structural information. Non-destructive technique.[7] Can overcome solubility issues seen with HPLC for related compounds.[6][8]Lower sensitivity compared to LC-MS.[7] Higher initial instrument cost.[7] Potential for signal overlap in complex samples.[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each analytical technique and the logical relationship in a comprehensive purity assessment strategy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Indirubin_Standard Weigh Indirubin Standard Solvent Dissolve in appropriate solvent (e.g., DMSO, Methanol) Indirubin_Standard->Solvent Dilution Prepare series of dilutions for calibration curve Solvent->Dilution Injection Inject sample and standards into HPLC system Dilution->Injection Separation Separation on a C18 reversed-phase column Injection->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate peak areas of indirubin and impurities Chromatogram->Integration Purity Calculate purity based on area normalization or calibration curve Integration->Purity

Caption: General workflow for indirubin purity verification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Prep Prepare Indirubin solution Internal_Std Spike with Internal Standard (optional but recommended) Sample_Prep->Internal_Std LC_Separation Liquid Chromatography Separation Internal_Std->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (e.g., MRM) Ionization->MS_Detection Peak_Areas Determine Peak Area Ratios (Analyte/IS) MS_Detection->Peak_Areas Identification Identify Impurities based on m/z and fragmentation MS_Detection->Identification Quantification Quantify Indirubin and Impurities Peak_Areas->Quantification

Caption: Workflow for indirubin purity and impurity identification by LC-MS.

Orthogonal_Approach cluster_hplc Chromatographic Purity cluster_qnmr Absolute Purity & Structural Confirmation cluster_lcms Impurity Identification Indirubin_Sample Indirubin Standard Sample HPLC_Analysis HPLC-UV Analysis Indirubin_Sample->HPLC_Analysis qNMR_Analysis qNMR Analysis Indirubin_Sample->qNMR_Analysis LCMS_Analysis LC-MS/MS Analysis Indirubin_Sample->LCMS_Analysis Purity_Area Purity by Area % HPLC_Analysis->Purity_Area Final_Purity Comprehensive Purity Certificate Purity_Area->Final_Purity Absolute_Purity Absolute Purity vs. Internal Standard qNMR_Analysis->Absolute_Purity Structure_ID Structural Confirmation qNMR_Analysis->Structure_ID Absolute_Purity->Final_Purity Structure_ID->Final_Purity Impurity_Profile Trace Impurity Identification LCMS_Analysis->Impurity_Profile Impurity_Profile->Final_Purity

Caption: Orthogonal approach for comprehensive indirubin standard characterization.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a synthesis of validated methods for the quantification of indirubin.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 73:27, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 290 nm.[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the indirubin standard.

    • Dissolve in a suitable solvent, such as methanol or a mixture of chloroform (B151607) and methanol. Sonication may be required to aid dissolution.

    • Prepare a stock solution of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The purity of the indirubin standard can be determined by comparing its peak area to the calibration curve or by the area percentage method, where the area of the indirubin peak is divided by the total area of all peaks in the chromatogram.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the sensitive detection of indirubin and its derivatives.[5]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: C18 reversed-phase column suitable for LC-MS analysis.

  • Mobile Phase: A gradient elution is often used, for example, with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling. For indirubin, the protonated molecular ion [M+H]⁺ at m/z 263 is typically monitored.[3]

  • Sample Preparation:

    • Prepare a dilute solution of the indirubin standard in a solvent compatible with the mobile phase.

    • For enhanced accuracy, an internal standard (e.g., a stable isotope-labeled indirubin) can be added.

  • Quantification and Impurity Profiling: Purity is determined by the response of the main indirubin peak relative to the total ion chromatogram. Impurities can be identified by their specific mass-to-charge ratios and fragmentation patterns, which provides a significant advantage over HPLC-UV.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general approach for purity assessment using qNMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the indirubin and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the indirubin standard and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Purity Calculation: The purity of the indirubin is calculated by comparing the integral of a specific, well-resolved indirubin proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Conclusion and Recommendations

The choice of method for indirubin standard purity verification is dictated by the specific requirements of the analysis.

  • HPLC-UV is a robust and accessible method suitable for routine quality control and purity checks where high sensitivity is not the primary concern. Its inclusion in a proposed European Pharmacopoeia monograph for Indigo naturalis underscores its regulatory acceptance.[6]

  • LC-MS/MS is the preferred method for in-depth impurity profiling and for the detection and quantification of trace-level impurities.[5] Its superior sensitivity and selectivity provide a high degree of confidence in the purity assessment.

  • qNMR offers the distinct advantage of providing an absolute measure of purity without the need for an identical reference standard. It is also a powerful tool for structural confirmation and can circumvent analytical challenges like the poor solubility of related indigoid compounds.[6][7]

For the most comprehensive characterization of an indirubin reference standard, an orthogonal approach is recommended. This involves using a primary method for purity assignment, such as qNMR or HPLC, and a secondary, more sensitive method like LC-MS/MS to identify and quantify any potential impurities. This dual-methodology approach ensures the highest level of confidence in the purity of the indirubin standard, thereby upholding the integrity of subsequent research and development activities.

References

A Comparative Guide to the Biological Activities of Indirubin and Indigo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin and indigo (B80030), two structural isomers derived from Indigofera species, have garnered significant attention in the scientific community for their distinct biological activities. While historically known for its use as a dye, indigo and its red isomer, indirubin, are now recognized for their therapeutic potential, particularly in the realm of inflammatory diseases and oncology. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Data Presentation: A Quantitative Overview

The following tables summarize the quantitative data available for Indirubin and Indigo across different biological assays. It is important to note that while Indirubin has been extensively studied with well-documented quantitative metrics of its activity, Indigo is often reported as being less active or biologically inactive, and therefore, quantitative data such as IC50 values are less commonly reported.

Table 1: Anti-proliferative Activity of Indirubin in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µM)Reference
HepG2Hepatocellular CarcinomaMTT Assay15.2[1]
A549Lung CarcinomaMTT Assay20.8[1]
MCF-7Breast AdenocarcinomaMTT Assay18.5[1]
PC-3Prostate AdenocarcinomaMTT Assay25.4[1]
HL-60Promyelocytic LeukemiaCCK-8 Assay~5[2]
A2780Ovarian CancerCCK-8 Assay~2[3]
OVCAR3Ovarian CancerCCK-8 Assay~2[3]

Note: IC50 values for indirubin can vary depending on the specific derivative and experimental conditions.[4]

Table 2: Comparative Anti-inflammatory and Antioxidant Activities

Biological ActivityAssayIndirubinIndigoReference
Anti-inflammatory
Inhibition of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, etc.)ELISAPotent inhibitorLess potent than Indirubin[5][6]
Inhibition of NF-κB pathwayWestern BlotStrong inhibitionModerate inhibition[4]
Antioxidant
DPPH radical scavengingSpectrophotometryModerate activityModerate activity[7][8]
Superoxide (B77818) radical scavengingSpectrophotometryGood activityGood activity[7][8]

Key Biological Activities: A Comparative Analysis

Anti-Cancer Activity

Indirubin has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[4] Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial regulators of the cell cycle.[4] By binding to the ATP-binding pocket of these kinases, indirubin and its derivatives can induce cell cycle arrest and apoptosis.[4] In contrast, indigo is largely considered to be biologically inactive in the context of cancer cell cytotoxicity at comparable concentrations.[3][4]

Anti-inflammatory and Immunomodulatory Effects

Both indigo and indirubin possess anti-inflammatory properties, with notable efficacy in models of inflammatory bowel disease (IBD).[4][6] They can work synergistically to reinforce the intestinal barrier function and modulate the immune response.[5] Indirubin demonstrates a more potent anti-inflammatory effect by significantly decreasing the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, IL-17A, and IL-23.[5][6] Both molecules are known to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of mucosal immunity.[6][9] Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-10.[4]

Antioxidant Activity

Both Indirubin and Indigo have been shown to possess antioxidant properties, exhibiting free radical scavenging activity.[7][8] Studies have demonstrated their ability to scavenge DPPH and superoxide radicals, suggesting their potential role in mitigating oxidative stress.[7][8]

Signaling Pathways and Experimental Workflows

The biological effects of Indirubin and Indigo are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with Indirubin/Indigo cell_seeding->treatment viability Cell Viability (MTT/XTT Assay) treatment->viability western_blot Protein Analysis (Western Blot) treatment->western_blot elisa Cytokine Quantification (ELISA) treatment->elisa ahr_assay AhR Activation (Reporter Assay) treatment->ahr_assay ic50 IC50 Determination viability->ic50 protein_quant Protein Expression Quantification western_blot->protein_quant cytokine_levels Cytokine Level Comparison elisa->cytokine_levels ahr_activity AhR Activity Measurement ahr_assay->ahr_activity

Figure 1: A generalized experimental workflow for comparing the biological activities of Indirubin and Indigo.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB targets for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) genes Pro-inflammatory Gene Transcription NFkB_nucleus->genes activates nucleus Nucleus Indirubin Indirubin Indirubin->IKK inhibits IkB_NFkB:s->NFkB_nucleus releases & translocates

Figure 2: Indirubin's inhibition of the NF-κB signaling pathway.

AhR_Pathway cluster_nucleus Nucleus ligand Indigo / Indirubin AhR_complex AhR-Hsp90 Complex ligand->AhR_complex binds AhR_ligand AhR-Ligand AhR_complex->AhR_ligand conformational change AhR_ARNT AhR-ARNT Complex AhR_ligand->AhR_ARNT dimerizes with nucleus Nucleus AhR_ligand->nucleus translocates to ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE binds to genes Target Gene Expression (e.g., CYP1A1, IL-10) XRE->genes induces

References

A Comparative Guide to the Validation of Indirubin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of indirubin as a reference standard against other common kinase inhibitors. It includes supporting experimental data and detailed methodologies to assist in the selection of the most appropriate reference standard for your research needs.

Introduction

Indirubin, a natural bis-indole alkaloid, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). Its role in vital cellular processes makes it a valuable tool in cancer research and drug discovery. The accuracy and reliability of experimental data are contingent on the quality of the reference standards used. This guide outlines the critical validation parameters for indirubin and compares it with other widely used kinase inhibitor reference standards: staurosporine, kenpaullone, and alsterpaullone.

Physicochemical Properties and Purity

A primary reference standard must be a well-characterized compound of high purity. The following table summarizes the key physicochemical properties and typical purity levels of indirubin and its alternatives, as documented in commercially available certificates of analysis (CoA).

ParameterIndirubinStaurosporineKenpaulloneAlsterpaullone
CAS Number 479-41-462996-74-1142273-20-9237430-03-4
Molecular Formula C₁₆H₁₀N₂O₂C₂₈H₂₆N₄O₃C₁₆H₁₁N₃OC₁₆H₁₁N₃O₃
Molecular Weight 262.26 g/mol 466.53 g/mol 261.28 g/mol 293.28 g/mol
Typical Purity (HPLC) ≥95.0% - 99.9%[1][2]≥98.0% - 99.24%[3]≥98%≥95%
Appearance Dark red to burgundy solidYellowish powderYellow solidLight yellow to brown solid
Storage Conditions -20°C, protect from light2-8°C or -20°C-20°C-20°C

Experimental Protocols for Validation

The validation of a reference standard involves a series of rigorous analytical tests to confirm its identity, purity, and stability.

Identification

A. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the retention time and confirm the identity of the compound against a known standard.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, an isocratic elution with methanol:water (75:25).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 289 nm.

    • Procedure: A solution of the indirubin standard is injected into the HPLC system, and the retention time is recorded.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol:

    • Technique: Electrospray Ionization (ESI-MS).

    • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. For indirubin, a peak at m/z = 263.04 [M+H]⁺ is expected.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure and confirm the identity of the compound.

  • Protocol:

    • Technique: ¹H NMR and ¹³C NMR.

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectrum is acquired. The chemical shifts and coupling constants are compared to established data for indirubin.

Purity Assessment

A. HPLC Purity

  • Purpose: To determine the percentage purity of the compound by measuring the area of the main peak relative to the total area of all peaks.

  • Protocol: The same HPLC method as for identification is used. The purity is calculated as:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

B. Residual Solvent Analysis

  • Purpose: To quantify the amount of residual solvents from the synthesis process.

  • Protocol:

    • Technique: Headspace Gas Chromatography (GC-HS).

    • Procedure: The sample is heated in a sealed vial to release volatile solvents, which are then analyzed by GC. The levels of residual solvents are quantified against known standards and must be below the limits specified by ICH Q3C guidelines.

C. Water Content

  • Purpose: To determine the water content in the reference standard.

  • Protocol:

    • Technique: Karl Fischer Titration.

    • Procedure: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the amount of reagent consumed.

Stability

A. Forced Degradation Studies

  • Purpose: To identify potential degradation products and establish the stability-indicating nature of the analytical methods.

  • Protocol: The indirubin standard is subjected to stress conditions such as:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photostability: Exposure to UV light (254 nm) and visible light.

    • The stressed samples are then analyzed by HPLC to separate and identify any degradation products.

B. Long-Term Stability

  • Purpose: To determine the shelf-life and appropriate storage conditions.

  • Protocol: The reference standard is stored under recommended conditions (e.g., -20°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months) for purity and degradation products.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway inhibited by indirubin and a typical workflow for the validation of a reference standard.

gsk3b_pathway GSK-3β Signaling Pathway Inhibition by Indirubin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Indirubin Indirubin Indirubin->Destruction_Complex inhibits GSK-3β Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates validation_workflow Reference Standard Validation Workflow cluster_material Material Acquisition & Characterization cluster_testing Analytical Testing cluster_documentation Documentation & Certification Acquisition Material Acquisition (Synthesis/Purification) Physicochemical Physicochemical Characterization Acquisition->Physicochemical Identification Identification (HPLC, MS, NMR) Physicochemical->Identification Purity Purity Assessment (HPLC, GC-HS, Karl Fischer) Identification->Purity Stability Stability Studies (Forced Degradation, Long-Term) Purity->Stability Data_Analysis Data Analysis & Review Stability->Data_Analysis CoA Certificate of Analysis (CoA) Generation Data_Analysis->CoA Release Reference Standard Release CoA->Release

References

A Comparative Analysis of Indirubin Derivatives as Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Indirubin, a bis-indole alkaloid and the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has garnered significant scientific interest for its potent anti-proliferative and anti-inflammatory properties.[1][2] The primary mechanism of action for indirubin and its derivatives is the inhibition of various protein kinases, most notably cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are pivotal regulators of the cell cycle and other critical signaling pathways.[3][4] However, the clinical utility of the parent indirubin molecule is hampered by its poor water solubility and modest bioavailability.[2]

This has spurred the development of numerous synthetic derivatives designed to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of key indirubin derivatives, presenting quantitative data on their biological activity, detailing the experimental protocols used for their evaluation, and visualizing their core mechanisms of action.

Comparative Biological Activity of Indirubin Derivatives

The anti-proliferative activity of indirubin derivatives is primarily attributed to their ability to inhibit key kinases. Modifications to the indirubin scaffold, particularly at the 3', 5, 6, and 7 positions, have yielded compounds with significantly altered potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of indirubin and selected derivatives against major target kinases.

CompoundTarget KinaseIC50 (µM)Cellular Effect (IC50, µM)
Indirubin CDK19-
CDK55.5-
GSK-3β0.6-
Indirubin-3'-monoxime CDK1~0.055-
CDK2~0.035-
CDK5--
GSK-3β--
6-Bromoindirubin (6BI) CDK1/cyclin B0.259 (SH-SY5Y cells)
CDK5/p250.055
GSK-3α/β0.02
6-Bromoindirubin-3'-oxime (6BIO) CDK1/cyclin B0.459 (SH-SY5Y cells)
CDK5/p250.08
GSK-3α/β0.005
Meisoindigo --Potent antileukemic activity

Note: IC50 values can vary based on experimental conditions and assay formats.

Core Mechanisms of Action: Key Signaling Pathways

Indirubin derivatives exert their effects by targeting multiple signaling pathways critical for cell proliferation and survival. Their multi-targeted nature may be advantageous for treating complex diseases like cancer.

Inhibition of Cell Cycle Progression via CDK Blockade

A primary mechanism of indirubin's anticancer effect is the induction of cell cycle arrest. By competitively binding to the ATP pocket of CDKs, these compounds prevent the phosphorylation of the Retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, leading to cell cycle arrest in the G1 or G2/M phases.

G1_S_Transition_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Effect of Indirubin Derivatives CDK46 CDK4/6 Cyclin D pRb_E2F pRb-E2F Complex CDK46->pRb_E2F P E2F E2F pRb_E2F->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates G1_S_Arrest G1/S Progression S_Phase->G1_S_Arrest Indirubin Indirubin Derivatives CDK46_i CDK4/6 Cyclin D Indirubin->CDK46_i pRb_E2F_i pRb-E2F Complex CDK46_i->pRb_E2F_i P E2F_i E2F pRb_E2F_i->E2F_i S_Phase_i S-Phase Genes E2F_i->S_Phase_i G1_S_Arrest_i G1/S Arrest S_Phase_i->G1_S_Arrest_i

Caption: Inhibition of the CDK/pRb/E2F pathway by Indirubin derivatives leads to cell cycle arrest.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. Indirubin and its derivatives have been shown to suppress the phosphorylation of STAT3. This inhibition prevents STAT3 dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, which include key anti-apoptotic proteins like Mcl-1 and Survivin.

STAT3_Inhibition Indirubin Indirubin Derivatives UpstreamKinase Upstream Kinases (e.g., Src, JAK) Indirubin->UpstreamKinase STAT3 STAT3 UpstreamKinase->STAT3 P STAT3_P p-STAT3 Dimer p-STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation TargetGenes Target Gene Expression (Mcl-1, Survivin) Nucleus->TargetGenes activates Apoptosis Apoptosis TargetGenes->Apoptosis inhibits

Caption: Indirubin derivatives suppress STAT3 signaling, leading to reduced survival signals.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of indirubin derivatives. Below are detailed protocols for key in vitro experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is used to determine the IC50 value of a compound against a specific kinase.

1. Reagent Preparation:

  • Compound Preparation: Prepare a 10 mM stock solution of the Indirubin derivative in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) to achieve a range of test concentrations.

  • Enzyme Preparation: Thaw the recombinant kinase (e.g., CDK1/cyclin B) on ice and dilute to the desired concentration in kinase assay buffer.

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in kinase assay buffer. The concentration of both should ideally be at or near their Km values for the enzyme.

2. Kinase Reaction:

  • To the wells of a white, opaque 96- or 384-well plate, add 5 µL of the serially diluted compound or vehicle control (DMSO in buffer).

  • Add 10 µL of the diluted kinase enzyme to each well.

  • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to detect the new ATP.

  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cell lines.

1. Cell Seeding:

  • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the Indirubin derivative in culture medium from a DMSO stock.

  • Remove the medium from the wells and add 100 µL of medium containing the different compound concentrations. Include vehicle-treated (DMSO) and untreated wells as controls.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or placing the plate on an orbital shaker.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against compound concentration to determine the GI50/IC50 value, the concentration at which cell growth is inhibited by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_principle Principle A 1. Seed Cells (96-well plate) B 2. Add Indirubin Derivatives (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan reduction Mito Mitochondrial Reductase (in Viable Cells) Mito->Formazan

Caption: General workflow and principle of the MTT cell viability assay.

References

A Comparative Guide to Indirubin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available Indirubin analytical standards. The performance of these standards is evaluated based on purity specifications from Certificates of Analysis and their application in common analytical and biological assays. Detailed experimental protocols are provided to enable researchers to replicate and verify these findings.

Data Presentation: Comparison of Indirubin Standards

The quality and purity of an analytical standard are paramount for accurate and reproducible experimental results. Below is a summary of specifications for Indirubin standards from various suppliers, compiled from their Certificates of Analysis and product information pages.

Specification Supplier A (Example) Supplier B (Example) Supplier C (Example)
Product Name Z-IndirubinIndirubinIndirubin
CAS Number 479-41-4479-41-4479-41-4
Molecular Formula C₁₆H₁₀N₂O₂C₁₆H₁₀N₂O₂C₁₆H₁₀N₂O₂
Molecular Weight 262.26 g/mol 262.26 g/mol 262.26 g/mol
Purity (by HPLC) 99.9%[1]≥98.00%[2]≥97%[3]
Appearance Burgundy Solid[1]Dark brownish red powder[4]Not specified
Identification Methods ¹H-NMR, MS-ESI (+)Not specifiedNot specified
Storage Conditions < -15 °CCool & dry place, away from light and heatNot specified
Retest Date/Shelf Life 5 years2 years≥ 1 year

Note: The supplier names are generalized for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis provided with their purchased standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for determining the purity of an Indirubin standard.

Objective: To separate and quantify Indirubin from potential impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Indirubin analytical standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Indirubin standard in a suitable solvent, such as methanol or DMSO, to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create a working standard solution (e.g., 10 µg/mL).

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 73:27, v/v). Alternatively, a gradient of acetonitrile and water with 0.1% formic acid can be used.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 289 nm or ~540 nm

  • Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity of the Indirubin standard is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Indirubin Peak / Total Area of All Peaks) x 100

In Vitro Kinase Inhibition Assay (CDK/GSK-3β)

This protocol describes a method to assess the biological activity of an Indirubin standard by measuring its inhibitory effect on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Indirubin is a known inhibitor of these kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Indirubin against a target kinase.

Materials:

  • Indirubin analytical standard

  • Recombinant human CDK1/cyclin B or GSK-3β enzyme

  • Appropriate peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of Indirubin in DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for testing.

  • Kinase Reaction:

    • Add the serially diluted Indirubin or a vehicle control (DMSO in assay buffer) to the wells of a microplate.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the Indirubin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of Indirubin that causes a 50% reduction in kinase activity. Published IC₅₀ values for Indirubin are approximately 9 µM for CDK1 and 600 nM for GSK-3β.

Mandatory Visualization

experimental_workflow cluster_standard_prep Standard Preparation cluster_hplc HPLC Analysis cluster_bioassay Kinase Inhibition Assay cluster_data_analysis Data Analysis weigh Weigh Indirubin Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into HPLC dilute->inject add_indirubin Add Indirubin Dilutions dilute->add_indirubin separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect hplc_data Calculate Purity from Chromatogram detect->hplc_data plate Plate Kinase & Substrate plate->add_indirubin incubate Incubate add_indirubin->incubate measure Measure Kinase Activity incubate->measure bio_data Determine IC50 from Dose-Response Curve measure->bio_data wnt_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->GSK3b Axin->GSK3b CK1 CK1 CK1->beta_catenin P proteasome Proteasome beta_catenin->proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation & Nuclear Translocation target_genes Target Gene Expression TCF_LEF->target_genes Indirubin Indirubin Indirubin->GSK3b

References

Indirubin Standard: A Comparative Performance Guide in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Indirubin standard across various cancer cell lines, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of Indirubin as a therapeutic agent.

Indirubin, a natural bis-indole alkaloid, has demonstrated significant anti-proliferative and pro-apoptotic effects in a multitude of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the inhibition of key protein kinases such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial regulators of cell cycle progression and various signaling pathways.[1] This guide summarizes key findings on Indirubin's efficacy, details the experimental protocols used for its evaluation, and visualizes its impact on critical cellular signaling pathways.

Comparative Performance of Indirubin

The anti-cancer effects of Indirubin have been documented in a variety of cell lines, demonstrating its broad-spectrum potential. The following tables summarize the quantitative data on its impact on cell viability and apoptosis.

Table 1: Effect of Indirubin on Cancer Cell Viability
Cell LineCancer TypeAssayConcentration (µM)Inhibition of Cell Viability (%)Reference
SCL-ICutaneous Squamous Cell CarcinomaCalcein-AM10~60% loss of viability[2]
SCL-IICutaneous Squamous Cell CarcinomaCalcein-AM10~60% loss of viability[2]
SCC-12Cutaneous Squamous Cell CarcinomaCalcein-AM10~60% loss of viability[2]
SCC-13Cutaneous Squamous Cell CarcinomaCalcein-AM10~60% loss of viability[2]
Ovarian Cancer Cell Line 1Ovarian CancerCCK-8Not SpecifiedSignificant Inhibition
Ovarian Cancer Cell Line 2Ovarian CancerCCK-8Not SpecifiedSignificant Inhibition
MCF-7Human Breast CancerNot Specified30~42% inhibition within 24h
HeLaCervical CancerNot Specified40 (IC50)50% inhibition
HaCaTKeratinocytesCCK-8Not SpecifiedInhibition of proliferation
Table 2: Induction of Apoptosis by Indirubin
Cell LineCancer TypeAssayConcentration (µM)Apoptosis Induction (%)Reference
SCL-ICutaneous Squamous Cell CarcinomaCell Cycle Analysis (Sub-G1)10~30%
SCL-IICutaneous Squamous Cell CarcinomaCell Cycle Analysis (Sub-G1)10~30%
SCC-12Cutaneous Squamous Cell CarcinomaCell Cycle Analysis (Sub-G1)10~30%
SCC-13Cutaneous Squamous Cell CarcinomaCell Cycle Analysis (Sub-G1)10~30%
Ovarian Cancer Cell Line 1Ovarian CancerFlow Cytometry (Annexin V)Not SpecifiedSignificant Induction
Ovarian Cancer Cell Line 2Ovarian CancerFlow Cytometry (Annexin V)Not SpecifiedSignificant Induction
HaCaTKeratinocytesApoptosis KitNot SpecifiedInduction of apoptosis

Key Signaling Pathways Modulated by Indirubin

Indirubin exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation and survival. Indirubin has been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

STAT3_Pathway Indirubin Indirubin JAKs_SFKs JAKs / SFKs Indirubin->JAKs_SFKs inhibition pSTAT3 p-STAT3 JAKs_SFKs->pSTAT3 phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer nucleus Nucleus STAT3_dimer->nucleus target_genes Target Genes (e.g., Bcl-xL, Cyclin D1) nucleus->target_genes transcription proliferation Cell Proliferation & Survival target_genes->proliferation

Caption: Indirubin inhibits the STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. Indirubin has been found to suppress this pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.

Wnt_Pathway Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 inhibition WIF1_promoter WIF-1 Promoter DNMT1->WIF1_promoter methylation WIF1 WIF-1 WIF1_promoter->WIF1 expression Frizzled Frizzled Receptor WIF1->Frizzled inhibition beta_catenin β-catenin Frizzled->beta_catenin nucleus Nucleus beta_catenin->nucleus target_genes Target Genes (e.g., c-Myc, Cyclin D1) nucleus->target_genes transcription proliferation Cell Proliferation target_genes->proliferation

Caption: Indirubin suppresses the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are summaries of common protocols used to assess the performance of Indirubin.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with different concentrations of Indirubin (e.g., 0.1, 1, 3, 10, 30 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture cells to be treated with various concentrations of Indirubin for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Western Blot Analysis
  • Protein Extraction: Lyse the Indirubin-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Indirubin in cell lines.

Experimental_Workflow start Start cell_culture Cell Line Culture start->cell_culture treatment Indirubin Treatment cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A standard workflow for in vitro evaluation of Indirubin.

References

Indirubin's Potency Benchmarked: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncology research, the quest for more effective and selective therapeutic agents is relentless. Indirubin, a natural bis-indole alkaloid, and its derivatives have emerged as promising multi-targeted kinase inhibitors. This guide provides a comprehensive, data-driven comparison of Indirubin's bioactivity against established drugs—Flavopiridol, Roscovitine, Imatinib, and Sunitinib—offering researchers, scientists, and drug development professionals a clear benchmark of its potential.

Indirubin and its derivatives exert their anticancer effects primarily through the potent inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), crucial regulators of the cell cycle and other cellular processes.[1][2][3] This inhibitory action leads to cell cycle arrest and apoptosis in various cancer cell lines.[4][5] Furthermore, several Indirubin derivatives have demonstrated significant inhibition of the STAT3 and Src signaling pathways, which are critical for tumor cell proliferation and survival.

Comparative Inhibitory Activity: Indirubin vs. CDK Inhibitors

Indirubin derivatives have shown comparable or, in some cases, superior inhibitory activity against key cell cycle kinases when compared to well-known CDK inhibitors like Flavopiridol and Roscovitine. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Target KinaseIndirubin-5-sulfonate (IC50)Flavopiridol (IC50)Roscovitine (IC50)
CDK1/cyclin B55 nM~40 nM0.65 µM
CDK2/cyclin A35 nM~40 nM0.70 µM
CDK2/cyclin E150 nM~40 nM0.70 µM
CDK4/cyclin D1300 nM~40 nM>100 µM
CDK5/p3565 nMN/A0.16 µM
GSK-3β600 nM (Indirubin)280 nMN/A

Benchmarking Against Targeted Therapies

Chronic Myeloid Leukemia (CML): The emergence of resistance to Imatinib, a cornerstone in CML treatment, has driven the search for new therapeutic strategies. Indirubin derivatives, such as E804, have shown potent activity in inhibiting the proliferation of CML cells, including those resistant to Imatinib.

CompoundCell LineIC50 Value
Indirubin Derivative (E804)K562 (CML)Reduces cell viability in a dose-dependent manner
ImatinibK562 (CML)0.08 µM
Imatinib32D-WT (CML)0.2 µM
Imatinib32D-T315I (Imatinib-resistant CML)12 µM

Renal Cell Carcinoma (RCC): Sunitinib is a standard first-line treatment for metastatic RCC. While direct comparative studies between Indirubin and Sunitinib in RCC are limited, the known IC50 values for Sunitinib in RCC cell lines provide a benchmark for future investigations into Indirubin's potential in this cancer type.

CompoundCell LineIC50 Value
Sunitinib786-O (RCC)4.6 µM
SunitinibACHN (RCC)1.9 µM
SunitinibCaki-1 (RCC)2.8 µM

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Indirubin's mechanism of action and to provide standardized methodologies for its evaluation, we present the following diagrams of key signaling pathways and a typical experimental workflow.

CDK_Pathway Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits Cell_Cycle_Arrest Cell Cycle Arrest Indirubin->Cell_Cycle_Arrest pRb pRb CDK1_CyclinB->pRb phosphorylates G2M_Phase G2/M Phase Progression CDK1_CyclinB->G2M_Phase promotes E2F E2F pRb->E2F inhibits E2F->G2M_Phase promotes

Figure 1: Indirubin's inhibition of the CDK1/Cyclin B pathway leading to cell cycle arrest.

STAT3_Pathway Indirubin Indirubin Derivative (E804) Src c-Src Indirubin->Src inhibits Apoptosis Apoptosis Indirubin->Apoptosis STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nuclear_Translocation->Gene_Transcription Gene_Transcription->Apoptosis inhibits

Figure 2: Inhibition of the Src-STAT3 signaling pathway by an Indirubin derivative.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (MTT) A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of Indirubin A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 value G->H

Figure 3: A generalized workflow for determining cell viability using the MTT assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

In Vitro Kinase Assay (CDK1/Cyclin B)

Objective: To determine the IC50 value of Indirubin against CDK1/Cyclin B kinase activity.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Indirubin stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Indirubin in the kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, CDK1/Cyclin B enzyme, and Histone H1 substrate.

  • Add the diluted Indirubin or vehicle control (DMSO) to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.

Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of Indirubin on the phosphorylation of STAT3 in cancer cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)

  • Indirubin derivative (e.g., E804)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the Indirubin derivative or vehicle control for a specified time (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Indirubin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Indirubin

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

Procedure:

  • Seed cells and treat with Indirubin or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This comparative guide underscores the potential of Indirubin and its derivatives as potent and selective anticancer agents. The provided data and protocols offer a valuable resource for the scientific community to further explore and benchmark the therapeutic promise of this fascinating class of compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides comprehensive, step-by-step guidance for the safe disposal of Indirubin, a potent compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Indirubin with the appropriate safety measures. Indirubin may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling Indirubin in powdered form or in solution to prevent exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles and splashes.[3]
Respiratory Protection N95-rated respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]

Engineering Controls:

  • Ventilation: All weighing and initial dilutions of powdered Indirubin must be conducted in a certified chemical fume hood to minimize inhalation risk.[3]

  • Designated Area: Establish a designated area for handling Indirubin to prevent cross-contamination.[3]

II. Step-by-Step Disposal Procedures

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

A. Unused Indirubin Powder:

  • Collection: Carefully collect the unused Indirubin powder, avoiding dust generation.[4]

  • Containment: Place the powder in a clearly labeled, sealed container for chemical waste disposal.[3] The label should include "Hazardous Waste" and the chemical name.[5]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) until pickup by EHS.[6]

B. Contaminated Labware (e.g., pipette tips, tubes, gloves):

  • Segregation: Dispose of all contaminated labware, including used gloves, in a designated hazardous waste container.[3]

  • Containment: Ensure the hazardous waste container is properly sealed to prevent leakage.

  • Labeling: The container must be clearly labeled as hazardous waste containing Indirubin.

C. Aqueous Waste (Solutions containing Indirubin):

  • Collection: Collect all aqueous waste containing Indirubin in a labeled hazardous waste container.[3]

  • pH Neutralization: If the solution is acidic or basic, it should be neutralized before disposal, following your institution's specific protocols.

  • Prohibition: Do not pour Indirubin solutions down the drain. [3]

D. Spill Cleanup:

  • Small Spills: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal as hazardous waste.[3]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for assistance.[3]

  • Decontamination: After the material has been collected, decontaminate the area with an appropriate cleaning agent.

III. Experimental Protocols

Currently, there are no standard experimental protocols for the chemical neutralization or degradation of Indirubin for disposal purposes. The standard and recommended procedure is to collect all forms of Indirubin waste in properly labeled, sealed containers for disposal by a certified hazardous waste management service, in accordance with institutional and local regulations.

IV. Logical Workflow for Indirubin Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Indirubin waste.

Indirubin_Disposal_Workflow Indirubin Disposal Workflow start Identify Indirubin Waste waste_type Determine Waste Type start->waste_type powder Unused Powder waste_type->powder Solid labware Contaminated Labware waste_type->labware Solid (Contaminated) aqueous Aqueous Solution waste_type->aqueous Liquid spill Spill waste_type->spill Accidental Release collect_powder Collect in a sealed, labeled container powder->collect_powder collect_labware Place in designated hazardous waste bin labware->collect_labware collect_aqueous Collect in a sealed, labeled container aqueous->collect_aqueous absorb_spill Absorb with inert material spill->absorb_spill store Store in Satellite Accumulation Area collect_powder->store collect_labware->store collect_aqueous->store absorb_spill->collect_powder ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Workflow for the safe disposal of different forms of Indirubin waste.

References

Essential Safety and Logistical Information for Handling Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Indirubin in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals and to maintain experimental integrity.

Personal Protective Equipment (PPE)

When working with Indirubin in powdered form or in solution, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles and splashes.[1][2][3]
Respiratory Protection N95-rated respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Ventilation: All weighing and initial dilutions of powdered Indirubin must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Designated Area: To prevent cross-contamination, establish a designated area specifically for handling Indirubin.

B. Weighing and Reconstitution:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. All required equipment, such as a spatula, weigh boat, solvent, and vortexer, should be prepared within the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of Indirubin powder, handling it gently to avoid creating dust.

  • Reconstitution: Add the appropriate solvent to the powder in a sealed container. Securely cap the container before removing it from the chemical fume hood for vortexing or sonication to ensure complete dissolution.

C. Use in Experimental Protocols:

  • Handle all solutions of Indirubin with the same level of precaution as the powdered form.

  • Clearly label all containers with the compound name, concentration, solvent, and the date of preparation.

Disposal Plan

Proper disposal of Indirubin and associated waste is critical to prevent environmental contamination and accidental exposure. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste TypeDisposal Procedure
Unused Powder Collect in a clearly labeled, sealed container for chemical waste disposal.
Contaminated Labware Dispose of items such as pipette tips and tubes in a designated hazardous waste container.
Aqueous Waste Collect in a labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Remove and dispose of contaminated items like gloves in the designated hazardous waste stream immediately after use.

Emergency Procedures

SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.
Spill For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Experimental Workflow: Safe Handling and Disposal of Indirubin

Indirubin_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency PPE Don Appropriate PPE EngControls Utilize Engineering Controls (Fume Hood) PPE->EngControls Proceed to Weighing Weigh Indirubin Powder EngControls->Weighing Begin Reconstitution Reconstitute in Solvent Weighing->Reconstitution After weighing Spill Spill Response Weighing->Spill If spill occurs Exposure Exposure Response (Skin, Eyes, Inhalation) Weighing->Exposure If exposure occurs Experiment Use in Experiment Reconstitution->Experiment Ready for Reconstitution->Spill If spill occurs Reconstitution->Exposure If exposure occurs WasteCollection Collect Waste (Powder, Labware, Liquid) Experiment->WasteCollection Generates Experiment->Spill If spill occurs Experiment->Exposure If exposure occurs LabelWaste Label Hazardous Waste WasteCollection->LabelWaste Segregate and EHS Contact EHS for Pickup LabelWaste->EHS For final

Caption: Workflow for the safe handling and disposal of Indirubin.

References

×

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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.